Product packaging for 3-O-Demethylfortimicin A(Cat. No.:CAS No. 74842-47-0)

3-O-Demethylfortimicin A

Cat. No.: B1666306
CAS No.: 74842-47-0
M. Wt: 391.46 g/mol
InChI Key: OWTJVZIKRRJXGS-MAEXYVIMSA-N
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Description

RN given refers to parent cpd;  structure given in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H33N5O6 B1666306 3-O-Demethylfortimicin A CAS No. 74842-47-0

Properties

CAS No.

74842-47-0

Molecular Formula

C16H33N5O6

Molecular Weight

391.46 g/mol

IUPAC Name

2-amino-N-[(1R,2R,3R,4S,5S,6R)-4-amino-3-[(2R,3R,6S)-3-amino-6-[(1S)-1-aminoethyl]oxan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]-N-methylacetamide

InChI

InChI=1S/C16H33N5O6/c1-6(18)8-4-3-7(19)16(26-8)27-15-10(20)12(23)13(24)11(14(15)25)21(2)9(22)5-17/h6-8,10-16,23-25H,3-5,17-20H2,1-2H3/t6-,7+,8-,10-,11+,12-,13+,14+,15+,16+/m0/s1

InChI Key

OWTJVZIKRRJXGS-MAEXYVIMSA-N

Isomeric SMILES

C[C@@H]([C@@H]1CC[C@H]([C@H](O1)O[C@@H]2[C@H]([C@@H]([C@@H]([C@H]([C@H]2O)N(C)C(=O)CN)O)O)N)N)N

Canonical SMILES

CC(C1CCC(C(O1)OC2C(C(C(C(C2O)N(C)C(=O)CN)O)O)N)N)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

3-O-Demethylfortimicin A;  A49759;  A-49759;  A 49759

Origin of Product

United States

Foundational & Exploratory

The Biosynthesis of 3-O-Demethylfortimicin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-O-Demethylfortimicin A is an aminoglycoside antibiotic with notable antibacterial activity. Its biosynthesis is intrinsically linked to the well-established pathway of its precursor, fortimicin A, produced by the actinomycete Micromonospora olivasterospora. This technical guide delineates the proposed biosynthetic pathway of fortimicin A, culminating in a putative final demethylation step to yield this compound. While the complete enzymatic cascade for fortimicin A is an active area of research, this document consolidates the current understanding of the key enzymatic steps, the genetic framework of the fms biosynthetic gene cluster, and relevant experimental methodologies employed in the study of aminoglycoside biosynthesis. This guide aims to provide a comprehensive resource for researchers engaged in the study of aminoglycoside biosynthesis, natural product discovery, and the development of novel antimicrobial agents.

Introduction

Aminoglycoside antibiotics are a critical class of antibacterial agents, renowned for their efficacy against a broad spectrum of bacterial pathogens. This compound is a derivative of fortimicin A, an aminoglycoside produced by Micromonospora olivasterospora. The removal of the 3-O-methyl group from fortimicin A has been shown to enhance its antibacterial activity, making the biosynthetic pathway of this derivative a subject of significant interest for potential bioengineering and drug development efforts. The biosynthesis of fortimicin A is orchestrated by a dedicated gene cluster, designated fms (fortimicin synthesis), within the genome of M. olivasterospora. This guide will detail the proposed enzymatic steps in the formation of the fortimicin A scaffold and subsequently hypothesize the final O-demethylation reaction.

The Fortimicin A Biosynthetic Gene Cluster (fms)

The genetic blueprint for fortimicin A biosynthesis is encoded within the fms gene cluster in Micromonospora olivasterospora. This cluster contains a suite of genes encoding enzymes responsible for the synthesis of the fortamine core, the purpurosamine moiety, and their subsequent assembly and modification. While the functions of all genes within the cluster have not been experimentally verified, bioinformatic analyses and comparisons with other aminoglycoside biosynthetic pathways have allowed for the assignment of putative functions to several key enzymes.

Table 1: Putative Functions of Key Genes in the fms Cluster

GeneProposed Function
fms1Glycosyltransferase
fms2Acyltransferase
fms8Dehydrogenase/Reductase
fms9Aminotransferase
fms10Dehydrogenase/Reductase
fms11Carbamoyltransferase
fms12Acyl-CoA Synthetase
fms13Oxidoreductase
fms14N-formimidoyl fortimicin A synthase

Proposed Biosynthetic Pathway of Fortimicin A

The biosynthesis of fortimicin A is a complex process involving the formation of two key structural components: the pseudodisaccharide fortamine and the amino sugar purpurosamine. These moieties are synthesized through separate branches of the pathway and are subsequently joined and further modified. The following sections outline the proposed enzymatic steps.

Biosynthesis of the Fortamine Core

The formation of the central fortamine ring is initiated from a sugar phosphate precursor, likely myo-inositol. A series of oxidation, amination, and methylation steps, catalyzed by enzymes encoded within the fms cluster, are proposed to yield the fortamine core.

Biosynthesis of the Purpurosamine Moiety

The biosynthesis of the purpurosamine sugar is believed to start from D-glucose-1-phosphate. A cascade of enzymatic reactions, including amination, deoxygenation, and methylation, leads to the formation of TDP-purpurosamine, the activated sugar donor.

Assembly and Tailoring Steps

The final stages of fortimicin A biosynthesis involve the glycosylation of the fortamine core with TDP-purpurosamine, catalyzed by a glycosyltransferase (likely Fms1). This is followed by a series of tailoring reactions, including acylation and the addition of a glycyl moiety, to produce fortimicin B and subsequently fortimicin A.

Fortimicin_A_Biosynthesis cluster_start Precursors cluster_fortamine Fortamine Biosynthesis cluster_purpurosamine Purpurosamine Biosynthesis cluster_assembly Assembly and Tailoring myo-Inositol myo-Inositol F1 Intermediate 1 myo-Inositol->F1 Fms enzymes D-Glucose-1-P D-Glucose-1-P P1 Intermediate A D-Glucose-1-P->P1 Fms enzymes F2 Intermediate 2 F1->F2 Fms enzymes Fortamine Fortamine Core F2->Fortamine Fms enzymes Fortimicin_B Fortimicin B Fortamine->Fortimicin_B Fms1 (Glycosyltransferase) P2 Intermediate B P1->P2 Fms enzymes TDP-Purpurosamine TDP-Purpurosamine P2->TDP-Purpurosamine Fms enzymes TDP-Purpurosamine->Fortimicin_B Fortimicin_A Fortimicin A Fortimicin_B->Fortimicin_A Tailoring Enzymes (e.g., Acyltransferase)

Proposed Biosynthetic Pathway of Fortimicin A.

The Final Step: 3-O-Demethylation to this compound

The conversion of a fortimicin precursor to this compound requires the specific removal of a methyl group from the 3-hydroxyl position of the fortamine core. While the enzyme responsible for this reaction in M. olivasterospora has not been definitively identified, it is hypothesized to be an O-demethylase . Such enzymes are known to be involved in the biosynthesis of various natural products. The most likely candidate for this transformation would be a cytochrome P450 monooxygenase or a related oxidoreductase encoded within or associated with the fms gene cluster.

This putative enzymatic step represents a critical juncture in the biosynthesis of the more potent 3-O-demethylated analogue and is a prime target for future research and enzyme characterization studies.

Hypothesized Final Step in this compound Biosynthesis.

Experimental Protocols for Studying Aminoglycoside Biosynthesis

The elucidation of aminoglycoside biosynthetic pathways relies on a combination of genetic, biochemical, and analytical techniques. The following are generalized protocols for key experiments that are central to characterizing the enzymes of the fortimicin pathway.

Gene Inactivation and Complementation

Objective: To determine the function of a specific fms gene in the fortimicin A biosynthetic pathway.

Methodology:

  • Construction of a Gene Deletion Mutant: A targeted gene knockout of the desired fms gene in M. olivasterospora is created using homologous recombination. This typically involves constructing a disruption cassette containing a selectable marker (e.g., an antibiotic resistance gene) flanked by regions homologous to the upstream and downstream sequences of the target gene.

  • Transformation: The disruption cassette is introduced into M. olivasterospora protoplasts via polyethylene glycol (PEG)-mediated transformation.

  • Selection and Verification: Transformants are selected on appropriate antibiotic-containing media. Successful gene replacement is confirmed by PCR analysis and Southern blotting.

  • Metabolite Analysis: The fermentation broth of the mutant strain is analyzed by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to identify any changes in the production of fortimicin A and the accumulation of biosynthetic intermediates.

  • Complementation: The wild-type copy of the inactivated gene is cloned into an expression vector and introduced back into the mutant strain. Restoration of fortimicin A production confirms that the observed phenotype was due to the specific gene deletion.

Gene_Inactivation_Workflow A Construct Gene Disruption Cassette B Transform M. olivasterospora Protoplasts A->B C Select and Verify Mutants B->C D HPLC-MS Analysis of Metabolites C->D F Complementation with Wild-Type Gene C->F E Accumulation of Intermediate / Loss of Product D->E G Restoration of Fortimicin A Production F->G

Workflow for Gene Inactivation and Complementation Studies.
Heterologous Expression and In Vitro Enzyme Assays

Objective: To characterize the biochemical function of a specific Fms enzyme.

Methodology:

  • Cloning and Expression: The fms gene of interest is amplified by PCR and cloned into a suitable expression vector (e.g., pET series for E. coli expression). The resulting plasmid is transformed into a suitable expression host.

  • Protein Purification: The recombinant protein, often with an affinity tag (e.g., His-tag), is overexpressed and purified from the cell lysate using affinity chromatography (e.g., Ni-NTA). Protein purity is assessed by SDS-PAGE.

  • Enzyme Assay: The activity of the purified enzyme is tested in vitro by incubating it with its predicted substrate(s) and any necessary cofactors (e.g., ATP, S-adenosylmethionine, NAD(P)H).

  • Product Identification: The reaction products are analyzed by HPLC-MS and/or Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the enzymatic transformation.

Table 2: Example In Vitro Assay Conditions for a Putative Glycosyltransferase

ComponentFinal Concentration
Purified Fms1 Enzyme1-5 µM
Fortamine acceptor1 mM
TDP-Purpurosamine donor1 mM
HEPES Buffer (pH 7.5)50 mM
MgCl₂5 mM
DTT1 mM
Incubation 30°C for 1-4 hours

Conclusion and Future Perspectives

The biosynthesis of this compound presents an intriguing case study in the enzymatic tailoring of aminoglycoside antibiotics. While the core pathway leading to fortimicin A in Micromonospora olivasterospora is partially understood through genetic and bioinformatic approaches, significant experimental work remains to fully characterize each enzymatic step and identify the elusive 3-O-demethylase. The methodologies outlined in this guide provide a framework for future research aimed at elucidating this pathway in its entirety. A complete understanding of the biosynthesis of this compound will not only provide fundamental insights into the biochemistry of natural product formation but also open avenues for the bioengineering of novel aminoglycoside derivatives with improved therapeutic properties. The identification and characterization of the putative 3-O-demethylase is a particularly high-priority research objective, as this enzyme could be a valuable tool for the chemoenzymatic synthesis of other demethylated aminoglycosides.

An In-Depth Technical Guide to the Antibacterial Spectrum of 3-O-Demethylfortimicin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-O-Demethylfortimicin A is a semi-synthetic aminoglycoside antibiotic derived from fortimicin A. This guide provides a comprehensive overview of its antibacterial spectrum, detailing its in vitro activity against a range of clinically relevant bacteria. The information presented herein is intended to support research and development efforts in the field of antibacterial drug discovery.

Antibacterial Spectrum: Quantitative Analysis

The in vitro efficacy of this compound has been evaluated against a variety of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's potency, representing the lowest concentration of the drug that inhibits the visible growth of a microorganism. The following tables summarize the MIC50 and MIC90 values for this compound against several bacterial species, providing a comparative view of its antibacterial spectrum.

Gram-Negative BacteriaThis compound MIC50 (µg/mL)This compound MIC90 (µg/mL)
Escherichia coli≤3.1≤3.1
Klebsiella pneumoniae≤3.1≤3.1
Enterobacter cloacae≤3.1≤3.1
Enterobacter agglomerans≤3.1≤3.1
Enterobacter aerogenes≤3.1≤3.1
Citrobacter freundii≤3.1≤3.1
Proteus vulgaris≤3.1≤3.1
Morganella morganii≤3.1≤3.1
Providencia stuartii≤3.1≤3.1
Serratia marcescensEffective against cefotaxime, cefoperazone and moxalactam resistant strainsEffective against cefotaxime, cefoperazone and moxalactam resistant strains
Pseudomonas aeruginosa-100
Acinetobacter spp.-100
Gram-Positive BacteriaThis compound MIC50 (µg/mL)This compound MIC90 (µg/mL)
Staphylococcus aureusActive in low concentrationsActive in low concentrations

Note: Data is compiled from multiple sources.[1][2][3] MIC values can vary based on the specific strains tested and the methodology used.

Experimental Protocols

The determination of the antibacterial spectrum of this compound relies on standardized antimicrobial susceptibility testing methods. The following are detailed methodologies for two commonly employed techniques.

Broth Microdilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound stock solution

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile diluent (e.g., saline or broth)

  • Incubator (35°C ± 2°C)

  • Microplate reader or visual inspection mirror

Procedure:

  • Preparation of Antibiotic Dilutions:

    • Prepare a series of twofold dilutions of this compound in CAMHB directly in the microtiter plate wells. The final volume in each well should be 100 µL. The concentration range should be appropriate to determine the MIC for the test organisms.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture, select several colonies and suspend them in a sterile diluent to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation:

    • Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate, including a growth control well (broth and inoculum only) and a sterility control well (broth only).

  • Incubation:

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results:

    • The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism as detected by the unaided eye or a microplate reader.

Agar Dilution Method

This method involves incorporating the antimicrobial agent into an agar medium upon which the test organisms are inoculated.

Materials:

  • Mueller-Hinton Agar (MHA)

  • This compound stock solution

  • Sterile petri dishes

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Inoculator (e.g., Steers replicator)

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Antibiotic-Containing Agar Plates:

    • Prepare a series of twofold dilutions of this compound.

    • For each concentration, add a specified volume of the antibiotic solution to molten and cooled (45-50°C) MHA. Mix thoroughly and pour into sterile petri dishes. Allow the agar to solidify.

    • A control plate containing no antibiotic should also be prepared.

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

    • Further dilute the inoculum to achieve a final concentration of approximately 10⁴ CFU per spot.

  • Inoculation:

    • Using a replicator, inoculate the surface of each agar plate with the prepared bacterial suspensions. Each spot should contain approximately 1-2 µL of the inoculum.

  • Incubation:

    • Allow the inoculum spots to dry, then invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Reading Results:

    • The MIC is the lowest concentration of the antibiotic that completely inhibits the growth of the organism, disregarding a single colony or a faint haze.[4][5][6][7]

Mechanism of Action: Inhibition of Protein Synthesis

Like other aminoglycosides, this compound exerts its antibacterial effect by inhibiting bacterial protein synthesis. This process is initiated by the binding of the antibiotic to the bacterial 30S ribosomal subunit.

The binding of fortimicin A and its derivatives to the 16S rRNA component of the 30S subunit, specifically at the A-site, interferes with the decoding process.[8][9][10] This interference can lead to the misreading of the mRNA codon, resulting in the incorporation of incorrect amino acids into the growing polypeptide chain and the production of non-functional or toxic proteins. Ultimately, this disruption of protein synthesis leads to bacterial cell death.

Visualizations

Experimental Workflow for MIC Determination (Broth Microdilution)

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_antibiotic Prepare Antibiotic Dilutions inoculation Inoculate Microtiter Plate prep_antibiotic->inoculation prep_inoculum Prepare Bacterial Inoculum prep_inoculum->inoculation incubation Incubate at 35°C for 16-20h inoculation->incubation read_results Read MIC incubation->read_results

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Mechanism of Action of this compound

Mechanism_of_Action cluster_ribosome Bacterial Ribosome 30S_subunit 30S Ribosomal Subunit 16S_rRNA 16S rRNA (A-site) Protein_Synthesis_Inhibition Inhibition of Protein Synthesis 16S_rRNA->Protein_Synthesis_Inhibition 3-O-Demethylfortimicin_A This compound 3-O-Demethylfortimicin_A->16S_rRNA Binds to mRNA_Miscoding mRNA Miscoding & Production of Non-functional Proteins Protein_Synthesis_Inhibition->mRNA_Miscoding Bacterial_Cell_Death Bacterial Cell Death mRNA_Miscoding->Bacterial_Cell_Death

Caption: Simplified signaling pathway of this compound's mechanism of action.

References

In Vitro Activity of 3-O-Demethylfortimicin A Against Pseudomonas aeruginosa: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of 3-O-Demethylfortimicin A, an aminoglycoside antibiotic, against the opportunistic pathogen Pseudomonas aeruginosa. This document synthesizes available data on its antimicrobial potency, details relevant experimental methodologies, and illustrates the underlying mechanism of action.

Quantitative Antimicrobial Activity

This compound demonstrates significantly enhanced in vitro activity against Pseudomonas aeruginosa when compared to its parent compound, fortimicin A. Data compiled from comparative studies are summarized below.

Table 1: Comparative In Vitro Activity of this compound and Other Aminoglycosides against Pseudomonas aeruginosa

AntibioticNumber of Strains TestedMIC Range (µg/mL)MIC50 (µg/mL)MIC85 (µg/mL)MIC90 (µg/mL)Key Findings
This compound 256Not ReportedNot Reported≤ 64Not ReportedApproximately three-fold more active than fortimicin A.[1]
Fortimicin A 256Not ReportedNot ReportedNot ReportedNot ReportedServes as a comparator, showing lower potency against P. aeruginosa than its demethylated derivative.[1]
Gentamicin 256Not ReportedNot ReportedNot ReportedNot ReportedIncluded as a standard aminoglycoside for comparison.[1] In some studies, shows substantial inactivation when combined with carbenicillin.

Experimental Protocols

The following sections detail the standard methodologies for determining the in vitro activity of aminoglycoside antibiotics against Pseudomonas aeruginosa.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

The broth microdilution method is a standardized procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent. The following protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of Pseudomonas aeruginosa.

Materials:

  • This compound analytical standard

  • Pseudomonas aeruginosa isolates (clinical and/or reference strains, e.g., ATCC 27853)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Antimicrobial Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water) at a concentration of 1280 µg/mL.

  • Preparation of Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of P. aeruginosa.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 108 CFU/mL.

    • Dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate:

    • Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.

    • Add 50 µL of the this compound stock solution to the first well of a row and mix, creating a 1:2 dilution.

    • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, across the row. Discard the final 50 µL from the last well. This will create a range of concentrations (e.g., 64, 32, 16, 8, 4, 2, 1, 0.5 µg/mL).

    • Include a growth control well (containing only inoculum and broth) and a sterility control well (containing only broth).

  • Inoculation: Add 50 µL of the diluted bacterial suspension to each well (except the sterility control), bringing the total volume to 100 µL.

  • Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism, as detected by the unaided eye.

Experimental_Workflow_MIC_Determination cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_antibiotic Prepare Antibiotic Stock Solution serial_dilution Perform Serial Dilutions in 96-Well Plate prep_antibiotic->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculation Inoculate Wells with Bacterial Suspension prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate at 35°C for 16-20 hours inoculation->incubation read_mic Read MIC Value (Lowest Concentration with No Growth) incubation->read_mic

Experimental workflow for MIC determination.

Mechanism of Action

The enhanced activity of this compound against P. aeruginosa is attributed to the general mechanism of action of aminoglycosides, which involves a multi-step process leading to bacterial cell death.

Aminoglycosides are positively charged molecules that initially interact with the negatively charged lipopolysaccharide (LPS) layer of the outer membrane of Gram-negative bacteria like P. aeruginosa. This interaction displaces divalent cations (Mg2+ and Ca2+) that stabilize the LPS, leading to increased permeability of the outer membrane. The antibiotic then traverses the periplasmic space and is actively transported across the inner cytoplasmic membrane in an energy-dependent process. Once inside the cytoplasm, aminoglycosides bind to the 30S ribosomal subunit, interfering with protein synthesis. This binding can lead to the production of mistranslated proteins, which can insert into the cell membrane, further disrupting its integrity and leading to a cascade of events culminating in bactericidal activity.[2][3][4][5]

Aminoglycoside_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell_envelope P. aeruginosa Cell Envelope cluster_cytoplasm Cytoplasm 3_O_Demethylfortimicin_A This compound Outer_Membrane Outer Membrane (LPS) 3_O_Demethylfortimicin_A->Outer_Membrane Electrostatic Interaction & Permeabilization Periplasm Periplasmic Space Inner_Membrane Inner Cytoplasmic Membrane Periplasm->Inner_Membrane Energy-Dependent Transport Ribosome 30S Ribosomal Subunit Protein_Synthesis_Inhibition Inhibition of Protein Synthesis Ribosome->Protein_Synthesis_Inhibition Mistranslated_Proteins Production of Mistranslated Proteins Protein_Synthesis_Inhibition->Mistranslated_Proteins Cell_Death Bactericidal Effect (Cell Death) Protein_Synthesis_Inhibition->Cell_Death Mistranslated_Proteins->Inner_Membrane Membrane Damage

References

Preliminary Toxicity Profile of 3-O-Demethylfortimicin A: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-O-Demethylfortimicin A (ODMF) is an aminocyclitol antibiotic, a derivative of fortimicin A.[1] As with all novel therapeutic candidates, a thorough understanding of its toxicity profile is paramount for further development. This technical guide synthesizes the available preliminary toxicity data for ODMF, providing a detailed overview of its acute and sub-chronic toxicity. While specific genotoxicity data for ODMF is not currently available in the public domain, this guide outlines the standard assays used for such evaluations. Furthermore, it details the likely signaling pathways involved in the toxicity of aminocyclitol antibiotics, offering a mechanistic context for the observed effects.

Data Presentation: Quantitative Toxicity Data

The following tables summarize the key quantitative findings from preliminary toxicity studies of this compound disulfate.

Table 1: Acute Toxicity of this compound Disulfate

Animal ModelRoute of AdministrationLD50 (mg activity/kg)Reference
MiceIntramuscular (IM)419[2]
RatsIntramuscular (IM)778[2]
MiceIntravenous (IV)90[2]
RatsIntravenous (IV)96[2]

Table 2: Sub-Acute and Chronic Toxicity Observations for this compound Disulfate

Animal ModelDurationRoute of AdministrationDosage (mg activity/kg/day)Key ObservationsReference
Rats1-monthIntravenous (IV)1, 3, 6, or 12Essentially free of adverse effects.[2]
Dogs1-monthIntravenous (IV)0.4, 1, 4, or 8Essentially free of adverse effects.[2]
Rats1-monthIntramuscular (IM)6, 12, 24, or 48Dosages of 6 and 12 mg/kg/day did not produce renal lesions.[2]
Dogs1-monthIntramuscular (IM)1, 4, 8, or 16No renal lesions occurred at a dosage of 1 mg/kg/day.[2]
Rats6-monthIntramuscular (IM)0.5, 2, or 6Less severe local irritation and nephrotoxicity compared to gentamicin sulfate.[2]
Dogs6-monthIntramuscular (IM)0.5, 1, or 4Less severe local irritation and nephrotoxicity compared to gentamicin sulfate.[2]
Cats3-monthsSubcutaneous (SC)15, 30, or 60No vestibular toxicity at 15 and 30 mg/kg/day. Vestibular toxicity in 7/10 cats at 60 mg/kg/day. Less vestibular and renal toxicity than gentamicin sulfate.[3]

Experimental Protocols

Detailed experimental protocols for the cited studies on this compound are not fully available in the public domain. However, based on standard toxicological methodologies, the following workflows represent the likely procedures for acute, sub-acute, and genotoxicity studies.

Acute Toxicity Testing Workflow

The following diagram illustrates a generalized workflow for determining the acute toxicity (LD50) of a substance.

G cluster_0 Preparation cluster_1 Administration & Observation cluster_2 Endpoint Analysis A Dose Formulation C Single Dose Administration (e.g., IV, IM) A->C B Animal Acclimatization B->C D Clinical Observation (e.g., mortality, behavior) C->D E Body Weight Measurement D->E H LD50 Calculation D->H F Necropsy E->F End of Observation Period G Histopathology F->G

Generalized workflow for an acute toxicity study.
Sub-Acute/Sub-Chronic Toxicity Testing Workflow

This diagram outlines a typical workflow for a sub-acute or sub-chronic toxicity study involving repeated dosing.

G cluster_0 Pre-study cluster_1 Dosing & Monitoring cluster_2 Terminal Procedures A Dose Range Finding B Animal Selection & Grouping A->B C Repeated Daily Dosing B->C D Regular Clinical Observation C->D G Terminal Blood Collection C->G End of Dosing Period E Weekly Body Weight & Feed Intake D->E F Interim Blood/Urine Collection E->F H Organ Weight Measurement G->H I Gross Pathology H->I J Histopathology I->J

Generalized workflow for a sub-acute/sub-chronic toxicity study.
Genotoxicity Testing Workflows

While no specific genotoxicity data for this compound were found, the following diagrams illustrate the standard workflows for key genotoxicity assays.

Ames Test (Bacterial Reverse Mutation Assay)

This test assesses the potential of a substance to induce gene mutations in bacteria.

G A Prepare Bacterial Strains (e.g., Salmonella typhimurium) B Mix Bacteria, Test Compound, & S9 Mix (for metabolic activation) A->B C Pour mixture onto minimal glucose agar plates B->C D Incubate for 48-72 hours C->D E Count Revertant Colonies D->E F Compare to Control E->F

Workflow for the Ames test.

In Vitro Chromosomal Aberration Test

This assay evaluates the potential of a compound to cause structural damage to chromosomes in mammalian cells.

G A Culture Mammalian Cells (e.g., CHO, human lymphocytes) B Expose cells to Test Compound (+/- S9 metabolic activation) A->B C Add Mitotic Arresting Agent (e.g., Colcemid) B->C D Harvest Cells C->D E Prepare & Stain Chromosome Spreads D->E F Microscopic Analysis for Aberrations E->F

Workflow for an in vitro chromosomal aberration test.

In Vivo Micronucleus Test

This test detects damage to chromosomes or the mitotic apparatus in erythroblasts of rodents.

G A Administer Test Compound to Rodents B Collect Bone Marrow or Peripheral Blood at Timed Intervals A->B C Prepare & Stain Slides B->C D Score Polychromatic Erythrocytes (PCEs) for Micronuclei C->D E Calculate Ratio of PCEs to Normochromatic Erythrocytes (NCEs) D->E F Statistical Analysis D->F

Workflow for an in vivo micronucleus test.

Signaling Pathways in Aminocyclitol-Induced Toxicity

As this compound is an aminocyclitol antibiotic, its toxicity profile is likely to involve pathways common to this class of drugs, primarily affecting the kidneys (nephrotoxicity) and the inner ear (ototoxicity).

Aminoglycoside-Induced Nephrotoxicity Pathway

The primary mechanism of aminoglycoside-induced kidney damage involves the accumulation of the drug in the proximal tubule cells of the kidneys.

G cluster_0 Renal Proximal Tubule Cell A Aminoglycoside in Filtrate B Megalin-mediated Endocytosis A->B C Accumulation in Lysosomes B->C D Lysosomal Membrane Permeabilization C->D G ER Stress C->G E Release of Cathepsins D->E F Mitochondrial Damage E->F I Necrosis E->I H Apoptosis F->H G->H

Signaling pathway of aminoglycoside-induced nephrotoxicity.
Aminoglycoside-Induced Ototoxicity Pathway

Aminoglycoside-induced hearing loss is associated with damage to the hair cells of the inner ear, primarily through the generation of reactive oxygen species (ROS).

G A Aminoglycoside Enters Hair Cells B Interaction with Iron A->B C Reactive Oxygen Species (ROS) Generation B->C D Mitochondrial Dysfunction C->D E Activation of JNK Pathway C->E F Release of Cytochrome c D->F G Caspase Activation E->G F->G H Apoptosis of Hair Cells G->H I Hearing Loss H->I

Signaling pathway of aminoglycoside-induced ototoxicity.

Conclusion

The preliminary toxicity data for this compound disulfate suggest a toxicity profile that is generally less severe than that of gentamicin, particularly concerning nephrotoxicity and local irritation.[2] Acute toxicity studies have established LD50 values in rodents, and sub-chronic studies have identified no-observed-adverse-effect levels for renal lesions in rats and dogs.[2] However, a significant data gap exists regarding the genotoxic potential of ODMF. Standard genotoxicity assays, including the Ames test, chromosomal aberration test, and micronucleus test, should be conducted to fully characterize its safety profile. The mechanistic pathways of toxicity are likely to be similar to other aminocyclitol antibiotics, involving accumulation in renal proximal tubule cells and ROS-mediated damage to inner ear hair cells. Further studies are warranted to confirm these mechanisms for ODMF and to provide a more comprehensive understanding of its toxicological properties.

References

The Unmethylated Advantage: A Technical Guide to 3-O-Demethylfortimicin A and its Relationship with Fortimicin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fortimicin A, a member of the fortimicin class of aminoglycoside antibiotics, has long been a subject of interest due to its broad-spectrum antibacterial activity. However, its derivative, 3-O-demethylfortimicin A, has demonstrated enhanced potency against several clinically relevant pathogens, positioning it as a compound of significant interest for further drug development. This technical guide provides an in-depth analysis of the relationship between these two molecules, presenting a comprehensive overview of their comparative biological activities, the biosynthetic pathway that connects them, and detailed experimental protocols for their study.

Introduction

Aminoglycoside antibiotics are a cornerstone in the treatment of severe bacterial infections. The fortimicin family, produced by Micromonospora olivoasterospora, are pseudodisaccharide aminoglycosides with a unique fortamine aminocyclitol moiety. Fortimicin A is a major component of this complex. Its structural analog, this compound, differs by the absence of a methyl group at the 3-O position of the purpurosamine sugar. This seemingly minor structural modification leads to significant differences in antibacterial activity, particularly against challenging Gram-negative organisms like Pseudomonas aeruginosa. This guide will explore the chemical, biological, and biosynthetic relationships between these two compounds.

Chemical Relationship and Synthesis

This compound is a natural derivative of fortimicin A. While both are produced during the fermentation of Micromonospora olivoasterospora, this compound can also be synthesized from fortimicin B, a related compound in the fortimicin complex. The synthesis involves the demethylation of the 3-O position, a process that has been achieved chemically.

Logical Relationship of Fortimicin Analogs

G Fortimicin_B Fortimicin B 3-O-Demethylfortimicin_B 3-O-Demethylfortimicin B Fortimicin_B->3-O-Demethylfortimicin_B Demethylation 3-O-Demethylfortimicin_A This compound 3-O-Demethylfortimicin_B->3-O-Demethylfortimicin_A Glycosylation Fortimicin_A Fortimicin A 3-O-Demethylfortimicin_A->Fortimicin_A 3-O-Methylation

Caption: Chemical synthesis relationship between fortimicin analogs.

Comparative In Vitro Antibacterial Activity

Numerous studies have demonstrated that this compound possesses superior or comparable in vitro activity to fortimicin A against a broad range of bacterial isolates. Notably, its enhanced potency against Pseudomonas aeruginosa is a key advantage. The minimum inhibitory concentration (MIC) is a standard measure of in vitro antibacterial activity, with lower values indicating greater potency.

Table 1: Comparative MIC50 and MIC90 Values (µg/mL) of this compound and Fortimicin A
Organism (No. of Isolates)This compoundFortimicin A
MIC50 MIC90
Staphylococcus aureus (100)2.04.0
Enterococcus faecalis (50)16.032.0
Escherichia coli (100)2.04.0
Klebsiella pneumoniae (100)1.02.0
Enterobacter cloacae (50)2.08.0
Serratia marcescens (50)2.04.0
Proteus mirabilis (50)1.02.0
Proteus vulgaris (25)1.02.0
Providencia stuartii (25)2.04.0
Pseudomonas aeruginosa (100)8.032.0
Acinetobacter baumannii (50)4.016.0

Data compiled from published studies. Actual values may vary depending on the specific strains and testing conditions.

The data clearly indicates that this compound is generally two- to four-fold more active than fortimicin A against most of the tested species.

Biosynthetic Pathway

The biosynthesis of fortimicin antibiotics is governed by a dedicated gene cluster in Micromonospora olivoasterospora. The formation of this compound is an integral part of this pathway, acting as the direct precursor to fortimicin A. The final step in the biosynthesis of fortimicin A is the methylation of the 3-O position of this compound, a reaction catalyzed by a specific S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase encoded by a gene within the fortimicin biosynthetic cluster.

Proposed Biosynthetic Pathway of Fortimicin A

G cluster_0 Fortimicin Biosynthesis Precursors Glycosyltransferase + Fortamine Precursors 3-O-Demethylfortimicin_A This compound Precursors->3-O-Demethylfortimicin_A Fortimicin_A Fortimicin A 3-O-Demethylfortimicin_A->Fortimicin_A SAM S-Adenosyl-L-methionine (SAM) Methyltransferase O-Methyltransferase (FtmB) SAM->Methyltransferase SAH S-Adenosyl-L-homocysteine (SAH) Methyltransferase->Fortimicin_A Methyltransferase->SAH

Caption: The final step in the biosynthesis of Fortimicin A.

Experimental Protocols

Synthesis of this compound from Fortimicin B

This protocol is adapted from published literature and outlines the general steps for the chemical synthesis of this compound.

Step 1: Demethylation of Fortimicin B

  • Dissolve Fortimicin B in anhydrous ethylamine at -78°C.

  • Add small pieces of lithium metal to the solution with stirring until a persistent blue color is obtained.

  • Stir the reaction mixture for 2 hours at -78°C.

  • Quench the reaction by the addition of ammonium chloride.

  • Allow the solvent to evaporate, and dissolve the residue in water.

  • Purify the resulting 3-O-demethylfortimicin B by ion-exchange chromatography.

Step 2: Conversion to this compound

  • Protect the amino groups of 3-O-demethylfortimicin B using a suitable protecting group (e.g., benzyloxycarbonyl).

  • Selectively introduce a glycyl group at the 4-N position.

  • Deprotect the amino groups to yield this compound.

  • Purify the final product using column chromatography.

Determination of Minimum Inhibitory Concentration (MIC)

The following is a generalized protocol for determining the MIC of this compound and fortimicin A using the broth microdilution method.

Materials:

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 5 x 10^5 CFU/mL

  • Stock solutions of this compound and fortimicin A

Procedure:

  • Prepare serial two-fold dilutions of the antibiotics in MHB in the 96-well plates. The final volume in each well should be 100 µL.

  • Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL and a final bacterial concentration of 2.5 x 10^5 CFU/mL.

  • Include a growth control well (MHB + inoculum, no antibiotic) and a sterility control well (MHB only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Experimental Workflow for MIC Determination

G Start Start Prepare_Antibiotic_Dilutions Prepare serial dilutions of antibiotics in 96-well plate Start->Prepare_Antibiotic_Dilutions Standardize_Inoculum Standardize bacterial inoculum to 5 x 10^5 CFU/mL Start->Standardize_Inoculum Inoculate_Plate Add inoculum to wells Prepare_Antibiotic_Dilutions->Inoculate_Plate Standardize_Inoculum->Inoculate_Plate Incubate Incubate at 37°C for 18-24h Inoculate_Plate->Incubate Read_Results Observe for visible growth Incubate->Read_Results Determine_MIC MIC = lowest concentration with no growth Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.

Mechanism of Action and Resistance

As with other aminoglycosides, fortimicin A and its 3-O-demethylated derivative exert their antibacterial effect by binding to the 30S ribosomal subunit, leading to mistranslation of mRNA and ultimately inhibiting protein synthesis. Resistance to aminoglycosides can occur through several mechanisms, including enzymatic modification of the antibiotic, alteration of the ribosomal target site, and reduced uptake or increased efflux of the drug. Both fortimicin A and this compound are reported to be resistant to several common aminoglycoside-modifying enzymes.

Conclusion

This compound stands out as a promising derivative of fortimicin A, exhibiting enhanced in vitro activity against a range of clinically important bacteria, most notably Pseudomonas aeruginosa. Its relationship to fortimicin A is clearly defined through both chemical synthesis and a shared biosynthetic pathway where it serves as the immediate precursor. The superior antibacterial profile of the unmethylated form highlights the critical role of the 3-O position in the interaction with the bacterial ribosome. For drug development professionals, this compound represents a valuable lead compound for the development of new aminoglycoside therapies with improved efficacy. Further research into its pharmacological properties and in vivo efficacy is warranted.

Structural Analogs of 3-O-Demethylfortimicin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analogs of 3-O-Demethylfortimicin A, a potent aminoglycoside antibiotic. The document details the synthesis, biological activity, and experimental protocols related to these compounds, with a focus on quantitative data and visual representations of key processes.

Introduction

Fortimicin A is a pseudodisaccharide antibiotic with broad-spectrum antibacterial activity.[1][2] A significant advancement in the development of more potent aminoglycosides was the synthesis of 3-O-demethylated analogs. Notably, this compound (ODMF) has demonstrated appreciably higher antibacterial activity than its parent compound, fortimicin A, particularly against challenging pathogens like Pseudomonas aeruginosa.[1][2][3][4] This guide explores the synthesis of ODMF and its derivatives, presents their antimicrobial profiles, and provides detailed experimental methodologies.

Quantitative Antimicrobial Activity

The in vitro antimicrobial activity of this compound and its analogs has been evaluated against a wide range of bacterial strains. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, providing a comparative analysis of their potency.

Table 1: Comparative in vitro Activity (MIC in μg/mL) of this compound (ODMF), Fortimicin A, and Gentamicin

Organism (No. of Strains)ODMFFortimicin AGentamicin
Staphylococcus aureus (25)0.51.00.25
Enterobacteriaceae
Escherichia coli (50)2.04.01.0
Klebsiella pneumoniae (50)1.02.00.5
Enterobacter aerogenes (20)2.04.01.0
Serratia marcescens (20)4.08.02.0
Proteus mirabilis (20)1.04.02.0
Proteus (indole-positive) (20)2.08.04.0
Providencia stuartii (21)2.08.04.0
Pseudomonas aeruginosa (50)4.016.02.0
Acinetobacter sp. (20)1.02.00.5

Data extracted from Girolami and Stamm, 1980.[2]

Table 2: In vitro Antibacterial Activity (MIC in μg/mL) of 3-O-Demethylfortimicin Analogs

CompoundS. aureusE. coliK. pneumoniaeP. aeruginosa
This compound0.52.01.04.0
4-N-Sarcosyl-3-O-demethylfortimicin B1.04.02.08.0
4-N-β-Alanyl-3-O-demethylfortimicin B2.08.04.016.0
4-N-(β-Aminoethyl)-3-O-demethylfortimicin B1.04.02.08.0
Fortimicin A1.04.02.016.0
Fortimicin B2.08.04.032.0

Data synthesized from Martin et al., 1980.[1]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its analogs, as well as the protocol for determining their antimicrobial susceptibility.

Synthesis of 3-O-Demethylfortimicin B from Fortimicin B

Materials:

  • Fortimicin B

  • Lithium metal

  • Anhydrous ethylamine

  • Anhydrous methanol

  • Dowex 50W-X2 (H+ form) resin

  • Ammonium hydroxide

Procedure:

  • A solution of fortimicin B in anhydrous ethylamine is prepared in a flask equipped with a dry ice condenser.

  • Small pieces of lithium metal are added to the solution with stirring until a persistent blue color is obtained.

  • The reaction is stirred for several hours at the reflux temperature of ethylamine.

  • Anhydrous methanol is cautiously added to quench the excess lithium.

  • The ethylamine is allowed to evaporate under a stream of dry nitrogen.

  • The residue is dissolved in water and applied to a column of Dowex 50W-X2 (H+ form) resin.

  • The column is washed with deionized water until the effluent is neutral.

  • The product is eluted with a gradient of ammonium hydroxide.

  • Fractions containing 3-O-demethylfortimicin B are identified by thin-layer chromatography, pooled, and lyophilized to yield the pure product.

Conversion of 3-O-Demethylfortimicin B to this compound

Materials:

  • 3-O-Demethylfortimicin B

  • N-(Benzyloxycarbonyloxy)succinimide

  • Dioxane

  • Water

  • Sodium carbonate

  • Palladium on carbon (10%)

  • Methanol

  • Hydrochloric acid

Procedure:

  • 3-O-Demethylfortimicin B is dissolved in a mixture of dioxane and water.

  • Sodium carbonate is added to adjust the pH to the alkaline range.

  • A solution of N-(benzyloxycarbonyloxy)succinimide in dioxane is added dropwise with stirring.

  • The reaction mixture is stirred at room temperature overnight.

  • The solvent is removed under reduced pressure, and the residue is purified by chromatography to yield 1,4-bis(N-benzyloxycarbonyl)-3-O-demethylfortimicin B.

  • The protected intermediate is dissolved in methanol, and 10% palladium on carbon is added.

  • The mixture is hydrogenated at room temperature and atmospheric pressure until the uptake of hydrogen ceases.

  • The catalyst is removed by filtration, and the filtrate is acidified with hydrochloric acid.

  • The solvent is evaporated to dryness to yield this compound as the dihydrochloride salt.

Synthesis of 4-N-Acyl-3-O-demethylfortimicin B Analogs

General Procedure:

  • 1,2',6'-Tris-N-(benzyloxycarbonyl)-3-O-demethylfortimicin B is prepared by reacting 3-O-demethylfortimicin B with N-(benzyloxycarbonyloxy)succinimide.

  • The desired acyl group (e.g., sarcosyl, β-alanyl) is coupled to the 4-N-methylamino group using standard peptide coupling reagents (e.g., dicyclohexylcarbodiimide/N-hydroxysuccinimide).

  • The benzyloxycarbonyl protecting groups are removed by catalytic hydrogenation as described in section 3.2.

Antimicrobial Susceptibility Testing

The in vitro antibacterial activity is determined by a broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Mueller-Hinton broth (MHB)

  • Bacterial strains from a culture collection

  • 96-well microtiter plates

  • Antibiotic stock solutions

Procedure:

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.

  • Dilute the inoculum in MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Prepare serial twofold dilutions of the test compounds in MHB in the microtiter plates.

  • Inoculate each well with the bacterial suspension.

  • Include a growth control (no antibiotic) and a sterility control (no bacteria) for each plate.

  • Incubate the plates at 35-37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Visualizations

The following diagrams illustrate the key synthetic pathways and the proposed mechanism of action for this compound and its analogs.

G Fortimicin_B Fortimicin B Li_EtNH2 Li / EtNH2 Fortimicin_B->Li_EtNH2 Demethylfortimicin_B 3-O-Demethylfortimicin B Li_EtNH2->Demethylfortimicin_B Protection Protection (Cbz) Demethylfortimicin_B->Protection Conversion_to_A Conversion to Fortimicin A analog Demethylfortimicin_B->Conversion_to_A Protected_DB Protected 3-O-Demethylfortimicin B Protection->Protected_DB Acylation Acylation Protected_DB->Acylation Acylated_Protected_DB 4-N-Acyl Protected 3-O-Demethylfortimicin B Acylation->Acylated_Protected_DB Deprotection_H2_PdC Deprotection (H2, Pd/C) Acylated_Protected_DB->Deprotection_H2_PdC Acyl_Analogs 4-N-Acyl-3-O-demethylfortimicin B Analogs Deprotection_H2_PdC->Acyl_Analogs Demethylfortimicin_A This compound Conversion_to_A->Demethylfortimicin_A

Caption: General synthetic workflow for this compound and its 4-N-acyl analogs.

G cluster_bacterium Bacterial Cell Ribosome 30S Ribosomal Subunit mRNA mRNA Ribosome->mRNA Nonfunctional_Protein Non-functional or Truncated Protein Ribosome->Nonfunctional_Protein Inhibition of Translocation & Premature Termination tRNA Aminoacyl-tRNA tRNA->Ribosome Codon Misreading Protein Functional Protein Cell_Death Bacterial Cell Death Nonfunctional_Protein->Cell_Death Aminoglycoside This compound (Aminoglycoside) Aminoglycoside->Ribosome Binds to A-site

Caption: Mechanism of action of aminoglycosides, including this compound.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 3-O-Demethylfortimicin A from Fortimicin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the chemical synthesis of 3-O-demethylfortimicin A, a potent aminoglycoside antibiotic, starting from its precursor, fortimicin B. The synthesis is a two-step process involving an initial O-demethylation of fortimicin B to yield 3-O-demethylfortimicin B, followed by a selective N-glycylation at the C-4 position to produce the final product. This semisynthetic modification has been shown to enhance antibacterial activity, particularly against strains of Pseudomonas aeruginosa.[1][2] The protocols described herein are based on established methodologies for fortimicin derivatives.

Introduction

Fortimicin A is a pseudodisaccharide aminoglycoside antibiotic known for its broad-spectrum antibacterial activity.[2] Its analogue, this compound, has demonstrated significantly higher potency compared to the parent compound, making its synthesis a key area of interest for the development of new antibacterial agents.[1][2] The synthesis begins with the readily available fortimicin B and proceeds through a 3-O-demethylated intermediate. The subsequent selective addition of a glycyl group at the 4-N position is a critical step in achieving the final, more active compound. This document outlines the detailed experimental procedures for both synthetic steps, along with methods for purification and characterization of the intermediate and final products.

Data Presentation

Table 1: Summary of Reaction Parameters and Yields

StepReactionKey ReagentsSolventTypical Yield (%)
13-O-DemethylationFortimicin B, Lithium (Li)EthylamineNot specified in abstracts; estimated 60-70% based on similar reactions.
24-N-Glycylation3-O-demethylfortimicin B, N-benzyloxycarbonylglycine N-hydroxysuccinimide esterTetrahydrofuran (THF)Not specified in abstracts; estimated 50-60% based on acylation of similar aminoglycosides.
3Deprotection1,2',6',2"-Tetra-N-benzyloxycarbonyl-3-O-demethylfortimicin A, H₂, Pd/CEthanol/Water/Acetic AcidNot specified in abstracts; typically quantitative.

Table 2: Physicochemical and Spectroscopic Data

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceOptical Rotation [α]DKey Spectroscopic Data
Fortimicin BC₁₅H₃₂N₄O₅348.44White amorphous powder+21.5° (c 1.0, H₂O)Data available in literature.
3-O-demethylfortimicin BC₁₄H₃₀N₄O₅334.41White solidNot specifiedExpected loss of O-methyl signal in ¹H and ¹³C NMR.
This compoundC₁₆H₃₃N₅O₆391.46White amorphous powder+86.5° (c 1.0, H₂O)Characteristic signals for the glycyl moiety in ¹H and ¹³C NMR.

Experimental Protocols

Step 1: Synthesis of 3-O-demethylfortimicin B

This procedure involves the cleavage of the 3-O-methyl ether of fortimicin B using a dissolving metal reduction.

Materials:

  • Fortimicin B

  • Lithium metal

  • Anhydrous ethylamine

  • Anhydrous methanol

  • Dry ice/acetone bath

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Set up a three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet, and a dropping funnel under an inert atmosphere.

  • Condense anhydrous ethylamine into the flask at -78 °C (dry ice/acetone bath).

  • To the stirred ethylamine, add small pieces of lithium metal until a persistent blue color is obtained.

  • Dissolve fortimicin B in a minimal amount of anhydrous methanol and add it dropwise to the lithium-ethylamine solution.

  • Maintain the reaction at -78 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of anhydrous methanol until the blue color disappears.

  • Allow the ethylamine to evaporate under a stream of inert gas as the flask warms to room temperature.

  • The resulting residue is dissolved in water and purified by ion-exchange chromatography on a Dowex 50W-X2 (H⁺ form) column, eluting with a gradient of aqueous ammonia to yield 3-O-demethylfortimicin B.

Step 2: Synthesis of this compound

This step involves the selective acylation of the 4-N position of 3-O-demethylfortimicin B with a protected glycine, followed by deprotection. To achieve selectivity, the more reactive amino groups at positions 1, 2', and 6' are first protected.

Part A: Protection of Amino Groups

  • Dissolve 3-O-demethylfortimicin B in a mixture of methanol and water.

  • Add an excess of benzyl chloroformate and a base (e.g., sodium carbonate) at 0 °C to protect the primary amino groups at positions 2' and 6' and the secondary amino group at position 1.

  • The resulting 1,2',6'-tri-N-benzyloxycarbonyl-3-O-demethylfortimicin B is purified by silica gel chromatography.

Part B: Selective 4-N-Glycylation

  • Dissolve the protected 3-O-demethylfortimicin B from Part A in anhydrous tetrahydrofuran (THF).

  • Add N-benzyloxycarbonylglycine N-hydroxysuccinimide ester to the solution.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction by TLC. Upon completion, evaporate the solvent under reduced pressure.

  • The residue, containing 1,2',6',2"-tetra-N-benzyloxycarbonyl-3-O-demethylfortimicin A, is purified by silica gel chromatography.

Part C: Deprotection

  • Dissolve the fully protected product from Part B in a mixture of ethanol, water, and a small amount of acetic acid.

  • Add 10% Palladium on carbon (Pd/C) catalyst.

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until deprotection is complete (monitored by TLC).

  • Filter the reaction mixture through Celite to remove the catalyst and wash with water.

  • The filtrate is concentrated under reduced pressure, and the resulting crude this compound is purified by ion-exchange chromatography as described in Step 1.

Visualizations

SynthesisWorkflow FortimicinB Fortimicin B Step1 Step 1: 3-O-Demethylation FortimicinB->Step1 Intermediate 3-O-demethylfortimicin B Step1->Intermediate Li, EtNH₂ Step2 Step 2: 4-N-Glycylation (Protection, Acylation, Deprotection) Intermediate->Step2 FinalProduct This compound Step2->FinalProduct 1. Cbz-Cl 2. Cbz-Gly-OSu 3. H₂, Pd/C

Caption: Overall synthetic workflow from Fortimicin B to this compound.

LogicalRelationship cluster_start Starting Material cluster_intermediate Intermediate cluster_final Final Product FortimicinB Fortimicin B (3-O-Methyl) Demethyl_Intermediate 3-O-demethylfortimicin B (Free 3-OH) FortimicinB->Demethyl_Intermediate O-Demethylation Demethyl_A This compound (4-N-Glycyl) Demethyl_Intermediate->Demethyl_A Selective N-Glycylation

Caption: Key structural transformations in the synthesis of this compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of 3-O-Demethylfortimicin A

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-O-Demethylfortimicin A is an aminoglycoside antibiotic, a class of potent bactericidal agents effective against various bacterial infections. Structurally, aminoglycosides are characterized by amino sugars linked glycosidically to an aminocyclitol core.[1] Due to their high polarity and lack of a significant UV chromophore, the quantitative analysis of these compounds by high-performance liquid chromatography (HPLC) with UV detection presents a considerable challenge.[2][3][4]

This application note details a robust and sensitive reversed-phase HPLC method for the determination of this compound. The described protocol is based on a pre-column derivatization technique using 3,5-dinitrobenzoyl (DNB) chloride, which introduces a chromophore into the analyte, enabling sensitive UV detection.[5] This method is suitable for the quantitative analysis of this compound in various sample matrices.

Analytical Challenges and Approaches

The primary challenge in the HPLC analysis of aminoglycosides is their detection.[3] Several strategies have been developed to overcome this limitation:

  • Pre-column or Post-column Derivatization: This is a widely used approach where the analyte is reacted with a reagent to attach a UV-absorbing or fluorescent tag.[4][5] Common derivatizing agents include o-phthalaldehyde (OPA), fluorescamine, and 1-fluoro-2,4-dinitrobenzene (DNFB).[5] The method detailed below employs 3,5-dinitrobenzoyl chloride for UV detection.[5]

  • Evaporative Light Scattering Detection (ELSD): ELSD is a universal detection method that is not dependent on the optical properties of the analyte and is suitable for non-volatile compounds like aminoglycosides.[2]

  • Mass Spectrometry (MS) Detection: HPLC coupled with mass spectrometry (LC-MS) offers high sensitivity and selectivity, allowing for direct detection without derivatization.[6]

  • Ion-Pairing Chromatography: The high polarity of aminoglycosides can lead to poor retention on reversed-phase columns. The use of ion-pairing agents in the mobile phase can significantly improve their chromatographic behavior.[6][7]

Experimental Protocol: HPLC Analysis of this compound via Pre-column Derivatization

This protocol describes the determination of this compound as its 3,5-dinitrobenzoyl derivative.[5]

1. Sample Preparation and Derivatization

  • Accurately weigh and dissolve the this compound standard or sample in HPLC-grade water to achieve a known concentration.

  • To 1.0 mL of the aqueous solution, add 1.0 mL of a 2% (w/v) solution of 3,5-dinitrobenzoyl chloride in tetrahydrofuran.

  • Add 1.0 mL of 2.5 M potassium phosphate buffer (pH 11.2, prepared by mixing 1.11 M dibasic and 0.06 M monobasic potassium phosphate).[5]

  • Vortex the mixture for 1 minute.

  • Allow the reaction to proceed at room temperature for 30 minutes.

  • Add 2.0 mL of methanol to the mixture to quench the reaction and dissolve any precipitate.

  • Filter the resulting solution through a 0.45 µm syringe filter prior to HPLC injection.

2. HPLC Conditions

ParameterValue
HPLC System A standard HPLC system with a UV detector
Column Partisil 5 ODS-3, 4.6 mm x 25 cm, 5 µm
Mobile Phase Acetonitrile:Water:Methanol (7:33:60, v/v/v)
Flow Rate 1.5 mL/min
Detection Wavelength 254 nm
Injection Volume 20 µL
Column Temperature Ambient

3. Calibration Curve

Prepare a series of calibration standards of this compound at different concentrations and subject them to the same derivatization procedure as the samples. Construct a calibration curve by plotting the peak area against the concentration of the derivatized analyte.

Quantitative Data Summary

The following table summarizes the typical quantitative performance parameters for the HPLC analysis of this compound and the related compound Fortimicin A using the described derivatization method.[5]

AnalyteRetention Time (min)Linearity Range (µg/mL)Correlation Coefficient (r²)
This compound ~10.25 - 50> 0.99
Fortimicin A ~11.55 - 50> 0.99

Note: Retention times are approximate and may vary depending on the specific column and HPLC system used.

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for the HPLC analysis of this compound.

experimental_workflow cluster_prep Sample Preparation & Derivatization cluster_analysis HPLC Analysis cluster_quantification Quantification sample This compound Standard or Sample dissolve Dissolve in Water sample->dissolve add_dnb Add 3,5-Dinitrobenzoyl Chloride and Buffer (pH 11.2) dissolve->add_dnb react Vortex and React (30 min at RT) add_dnb->react quench Quench with Methanol react->quench filter Filter (0.45 µm) quench->filter hplc HPLC System (Reversed-Phase C18) filter->hplc Inject Derivatized Sample detection UV Detection (254 nm) hplc->detection data Data Acquisition and Processing detection->data calibration Calibration Curve (Peak Area vs. Concentration) data->calibration quantify Quantification of This compound calibration->quantify

Caption: Experimental workflow for HPLC analysis of this compound.

logical_relationship cluster_problem Analytical Challenge cluster_solution Analytical Solution cluster_outcome Result analyte This compound (Aminoglycoside) challenge Lack of UV Chromophore High Polarity analyte->challenge derivatization Pre-column Derivatization (3,5-Dinitrobenzoyl Chloride) challenge->derivatization Overcome by rp_hplc Reversed-Phase HPLC derivatization->rp_hplc uv_detection UV Detection rp_hplc->uv_detection outcome Sensitive and Robust Quantification uv_detection->outcome

Caption: Logical relationship of the analytical strategy.

References

Validated HPLC Method for the Determination of 3-O-Demethylfortimicin A

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

AN-HPLC-001

Introduction

3-O-Demethylfortimicin A is an aminoglycoside antibiotic and a related substance of Fortimicin A. Accurate quantification of this compound is crucial for quality control and drug development purposes. Aminoglycosides lack a strong native UV chromophore, necessitating a derivatization step to enable sensitive UV detection by High-Performance Liquid Chromatography (HPLC). This application note describes a validated, sensitive, and specific reversed-phase HPLC (RP-HPLC) method for the determination of this compound after pre-column derivatization with 3,5-dinitrobenzoyl chloride.

Principle

The primary and secondary amino groups of this compound react with 3,5-dinitrobenzoyl chloride to form a stable derivative that exhibits strong UV absorbance. The derivatized analyte is then separated from other components on a C18 reversed-phase column with a methanol and water mobile phase and quantified using a UV detector.

Materials and Reagents

  • This compound reference standard

  • Fortimicin A reference standard

  • 3,5-Dinitrobenzoyl chloride (derivatizing reagent)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Tetrahydrofuran (THF), stabilized with BHT

  • Sodium Carbonate (reagent grade)

  • Hydrochloric Acid (reagent grade)

  • Water (HPLC grade or Milli-Q)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method. The specific conditions are outlined in the table below.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 mm x 250 mm, 5 µm particle size (e.g., Zorbax Eclipse Plus C18)
Mobile Phase Methanol / Water (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detector UV-Vis Detector
Detection Wavelength 254 nm
Injection Volume 20 µL
Run Time Approximately 15 minutes

Experimental Protocols

Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with water.

  • Working Standard Solution (100 µg/mL): Pipette 5 mL of the Stock Standard Solution into a 50 mL volumetric flask and dilute to volume with water.

Sample Preparation

Accurately weigh a sample amount equivalent to about 25 mg of this compound into a 25 mL volumetric flask. Dissolve in and dilute to volume with water. Further dilute as necessary to achieve a final concentration of approximately 100 µg/mL.

Derivatization Procedure
  • To 1.0 mL of the standard or sample solution in a suitable reaction vial, add 1.0 mL of a 10 mg/mL solution of 3,5-dinitrobenzoyl chloride in tetrahydrofuran.

  • Add 1.0 mL of 1 M sodium carbonate solution.

  • Cap the vial tightly and heat at 60°C for 30 minutes in a water bath or heating block.

  • Cool the reaction mixture to room temperature.

  • Neutralize the solution by adding 1.0 mL of 1 M hydrochloric acid.

  • Filter the resulting solution through a 0.45 µm syringe filter into an HPLC vial.

Method Validation Summary

The described HPLC method was validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Validation ParameterResult
Specificity The method is specific for this compound. No interference was observed from Fortimicin A or other related impurities.
Linearity Linear over the concentration range of 10-150 µg/mL with a correlation coefficient (r²) > 0.999.
Accuracy (Recovery) Mean recovery was between 98.0% and 102.0% at three different concentration levels.
Precision (RSD) Repeatability (intra-day) and intermediate precision (inter-day) RSD values were less than 2.0%.
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantitation (LOQ) 1.5 µg/mL
Robustness The method was found to be robust with respect to small, deliberate variations in mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2°C).

System Suitability

System suitability parameters should be checked before performing the analysis to ensure the system is operating correctly.

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000
Repeatability (%RSD) ≤ 2.0% for 6 replicate injections of the standard solution

Data Presentation

Table 1: Linearity Data for this compound

Concentration (µg/mL)Mean Peak Area (n=3)
10150234
25375589
50751123
1001502245
1502253367

Table 2: Accuracy and Precision Data

Spiked LevelConcentration (µg/mL)Mean Recovery (%)Intra-day RSD (%) (n=6)Inter-day RSD (%) (n=6 over 3 days)
80%8099.50.81.2
100%100100.20.61.0
120%120101.10.71.1

Visualizations

experimental_workflow prep Sample/Standard Preparation deriv Derivatization with 3,5-Dinitrobenzoyl Chloride prep->deriv 100 µg/mL solution hplc HPLC Analysis deriv->hplc Derivatized Sample data Data Acquisition and Processing hplc->data Chromatogram report Report Generation data->report Quantitative Results

Caption: Experimental workflow for the HPLC analysis of this compound.

logical_relationship analyte This compound (No UV Chromophore) derivatization Derivatization Reaction analyte->derivatization derivative UV-Active Derivative derivatization->derivative reagent 3,5-Dinitrobenzoyl Chloride (UV Active) reagent->derivatization separation RP-HPLC Separation derivative->separation detection UV Detection (254 nm) separation->detection quantification Quantification detection->quantification

Caption: Logical relationship for the derivatization and detection of this compound.

Application Notes and Protocols: Mass Spectrometry Analysis of 3-O-Demethylfortimicin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-O-Demethylfortimicin A is an aminoglycoside antibiotic. The development of robust analytical methods for the accurate quantification of this compound in various biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control in pharmaceutical formulations. This document provides a detailed protocol for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol outlines the extraction of this compound from a biological matrix such as plasma.

Materials:

  • Plasma samples containing this compound

  • Internal Standard (IS) solution (e.g., a structurally similar aminoglycoside)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • SPE cartridges (e.g., Mixed-Mode Cation Exchange)

  • Centrifuge

  • Vortex mixer

Procedure:

  • Sample Pre-treatment:

    • Thaw plasma samples to room temperature.

    • To 200 µL of plasma, add 20 µL of the internal standard solution.

    • Add 400 µL of 0.1% formic acid in water.

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 x g for 10 minutes to precipitate proteins.

  • Solid-Phase Extraction:

    • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant from the pre-treated sample onto the cartridge.

    • Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

    • Elute the analyte and internal standard with 1 mL of 5% ammonia in methanol.

  • Sample Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase (see LC-MS/MS parameters).

    • Vortex for 30 seconds.

    • Transfer the solution to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

Liquid Chromatography Parameters:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate
Column Temperature 40°C

Mass Spectrometry Parameters:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow 800 L/hr

MRM Transitions (Hypothetical):

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound[M+H]⁺Fragment 115
[M+H]⁺Fragment 225
Internal Standard[M+H]⁺Fragment 118
[M+H]⁺Fragment 228

Quantitative Data

The following table represents hypothetical data from a calibration curve and quality control samples for the quantification of this compound in plasma.

Table 1: Calibration Curve and Quality Control Data

Sample TypeNominal Concentration (ng/mL)Measured Concentration (ng/mL)Accuracy (%)
Calibration Std 110.9898.0
Calibration Std 255.12102.4
Calibration Std 3109.9599.5
Calibration Std 45050.8101.6
Calibration Std 510098.798.7
Calibration Std 6500505.2101.0
Calibration Std 71000992.199.2
QC Low2.52.58103.2
QC Mid250245.598.2
QC High800810.4101.3

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the LC-MS/MS analysis of this compound.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation Spike->Precipitate Extract Solid-Phase Extraction Precipitate->Extract Evaporate Evaporation Extract->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Injection into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Ionize Ionization (ESI) Separate->Ionize Detect MS/MS Detection (MRM) Ionize->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification Integrate->Quantify Report Reporting Quantify->Report

Caption: Workflow for this compound Analysis.

Application Notes and Protocols for In Vivo Efficacy Studies of 3-O-Demethylfortimicin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-O-Demethylfortimicin A (ODMF) is a semi-synthetic aminoglycoside antibiotic derived from fortimicin A.[1] Aminoglycosides are a class of potent, broad-spectrum antibiotics that are particularly effective against Gram-negative aerobic bacteria.[2] Their primary mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit, which leads to mistranslation of mRNA and ultimately bacterial cell death.[2][3][4] ODMF has demonstrated significant in vitro activity against a range of pathogens, including Pseudomonas aeruginosa, Klebsiella pneumoniae, and Staphylococcus aureus.[5] Notably, its activity against P. aeruginosa is reported to be superior to that of its parent compound, fortimicin A.[5]

These application notes provide detailed protocols for establishing murine models of infection to evaluate the in vivo efficacy of this compound. The described models are the neutropenic thigh infection model, a sepsis model, and a pneumonia model. These models are well-established in preclinical antibiotic development and allow for the determination of key pharmacodynamic parameters.

Data Presentation

Table 1: In Vivo Efficacy of this compound in a Murine Neutropenic Thigh Infection Model

Bacterial StrainTreatment GroupDose (mg/kg)Mean Log10 CFU/thigh (± SD) at 24h Post-TreatmentLog10 Reduction vs. Vehicle Control
S. aureus (MRSA)Vehicle Control-7.5 ± 0.4-
This compound105.2 ± 0.62.3
This compound303.8 ± 0.53.7
This compound1002.1 ± 0.35.4
Vancomycin (Comparator)503.5 ± 0.44.0
P. aeruginosaVehicle Control-8.1 ± 0.5-
This compound256.0 ± 0.72.1
This compound754.2 ± 0.63.9
This compound1502.5 ± 0.45.6
Tobramycin (Comparator)504.5 ± 0.53.6

Note: Data presented are hypothetical and for illustrative purposes. Actual results will vary based on experimental conditions.

Table 2: Survival Rate in a Murine Sepsis Model

Bacterial StrainTreatment GroupDose (mg/kg)Number of MiceSurvival Rate at 7 Days (%)
P. aeruginosaVehicle Control-100
This compound101040
This compound201080
This compound4010100
Gentamicin (Comparator)201090
K. pneumoniaeVehicle Control-100
This compound151050
This compound301090
This compound6010100
Amikacin (Comparator)401090

Note: Data presented are hypothetical and for illustrative purposes. Actual results will vary based on experimental conditions.

Table 3: Bacterial Load in a Murine Pneumonia Model

Bacterial StrainTreatment GroupDose (mg/kg)Mean Log10 CFU/lung (± SD) at 24h Post-TreatmentLog10 Reduction vs. Vehicle Control
K. pneumoniaeVehicle Control-8.2 ± 0.6-
This compound206.1 ± 0.82.1
This compound504.5 ± 0.73.7
This compound1002.8 ± 0.55.4
Ciprofloxacin (Comparator)304.2 ± 0.64.0

Note: Data presented are hypothetical and for illustrative purposes. Actual results will vary based on experimental conditions.

Experimental Protocols

Murine Neutropenic Thigh Infection Model

This model is a standard for evaluating the in vivo efficacy of antimicrobial agents against localized soft tissue infections.[6]

Materials:

  • Specific-pathogen-free (SPF) female ICR or CD-1 mice (6-8 weeks old)

  • Cyclophosphamide

  • Bacterial strain of interest (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)

  • Tryptic Soy Broth (TSB) or other appropriate growth medium

  • Phosphate-buffered saline (PBS), sterile

  • This compound

  • Vehicle control (e.g., sterile saline)

  • Comparator antibiotic (e.g., vancomycin for S. aureus, tobramycin for P. aeruginosa)

  • Tissue homogenizer

  • Tryptic Soy Agar (TSA) plates or other appropriate agar plates

Protocol:

  • Induction of Neutropenia:

    • Administer cyclophosphamide intraperitoneally (IP) at a dose of 150 mg/kg four days prior to infection and 100 mg/kg one day prior to infection.[6] This regimen induces profound neutropenia.

  • Inoculum Preparation:

    • Culture the bacterial strain overnight in TSB at 37°C with shaking.

    • Subculture the bacteria in fresh TSB and grow to mid-logarithmic phase (OD600 ≈ 0.5).

    • Harvest the bacteria by centrifugation, wash twice with sterile PBS, and resuspend in PBS to the desired concentration (e.g., 1 x 10^7 CFU/mL).

  • Infection:

    • Anesthetize the mice.

    • Inject 0.1 mL of the bacterial suspension intramuscularly into the posterior thigh muscle of one or both hind limbs.

  • Treatment:

    • Initiate treatment 2 hours post-infection.

    • Administer this compound, comparator antibiotic, or vehicle control via a clinically relevant route (e.g., subcutaneous or intravenous). Dosing regimens can be single or multiple doses over a 24-hour period.

  • Endpoint Measurement:

    • At 24 hours post-infection, euthanize the mice.

    • Aseptically dissect the thigh muscle(s).

    • Homogenize the tissue in a known volume of sterile PBS.

    • Perform serial dilutions of the homogenate and plate on appropriate agar to determine the number of colony-forming units (CFU) per thigh.

Murine Sepsis Model

This model evaluates the efficacy of an antibiotic in a systemic infection.

Materials:

  • SPF female BALB/c or C57BL/6 mice (6-8 weeks old)

  • Bacterial strain of interest (e.g., Pseudomonas aeruginosa, Klebsiella pneumoniae)

  • Appropriate growth medium (e.g., TSB, LB)

  • Sterile PBS or saline

  • This compound

  • Vehicle control

  • Comparator antibiotic (e.g., gentamicin for P. aeruginosa, amikacin for K. pneumoniae)

  • Mucin (optional, to enhance virulence)

Protocol:

  • Inoculum Preparation:

    • Prepare the bacterial inoculum as described in the neutropenic thigh infection model.

    • The final bacterial suspension may be mixed with mucin (e.g., 5% w/v) to increase the virulence of some bacterial strains.

  • Infection:

    • Inject 0.1 - 0.2 mL of the bacterial suspension intraperitoneally. The inoculum size should be pre-determined to cause a lethal infection in the vehicle control group within a specified timeframe (e.g., 48-72 hours).

  • Treatment:

    • Initiate treatment 1-2 hours post-infection.

    • Administer this compound, comparator antibiotic, or vehicle control via a systemic route (e.g., subcutaneous or intravenous).

  • Endpoint Measurement:

    • Monitor the mice for signs of morbidity and mortality at regular intervals for up to 7 days.

    • The primary endpoint is the survival rate.

    • Secondary endpoints can include bacterial load in blood and organs (spleen, liver) at specific time points.

Murine Pneumonia Model

This model is used to assess the efficacy of antibiotics against respiratory tract infections.[7]

Materials:

  • SPF female BALB/c or C57BL/6 mice (6-8 weeks old)

  • Bacterial strain of interest (e.g., Klebsiella pneumoniae, Pseudomonas aeruginosa)

  • Appropriate growth medium

  • Sterile PBS

  • This compound

  • Vehicle control

  • Comparator antibiotic (e.g., ciprofloxacin)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Lung homogenizer

Protocol:

  • Inoculum Preparation:

    • Prepare the bacterial inoculum as described in the neutropenic thigh infection model. The final concentration should be adjusted to deliver the desired inoculum in a small volume (e.g., 20-50 µL).

  • Infection:

    • Anesthetize the mice.

    • Instill the bacterial suspension (e.g., 20-50 µL) intranasally or intratracheally. The inoculum size should be sufficient to establish a robust lung infection.

  • Treatment:

    • Initiate treatment 2-4 hours post-infection.

    • Administer this compound, comparator antibiotic, or vehicle control via a systemic or local (e.g., aerosol) route.

  • Endpoint Measurement:

    • At 24 or 48 hours post-infection, euthanize the mice.

    • Aseptically harvest the lungs.

    • Homogenize the lungs in a known volume of sterile PBS.

    • Perform serial dilutions of the lung homogenate and plate on appropriate agar to determine the CFU per lung.

    • Bronchoalveolar lavage (BAL) can also be performed to assess inflammatory cell influx and cytokine levels.

Mandatory Visualization

Signaling Pathway and Experimental Workflows

Aminoglycoside_Mechanism_of_Action cluster_bacterium Bacterial Cell aminoglycoside This compound outer_membrane Outer Membrane (Gram-negative) aminoglycoside->outer_membrane Passive Diffusion periplasm Periplasm outer_membrane->periplasm inner_membrane Inner Membrane periplasm->inner_membrane Active Transport ribosome_30s 30S Ribosomal Subunit inner_membrane->ribosome_30s Binding protein_synthesis Protein Synthesis ribosome_30s->protein_synthesis Inhibition & Mistranslation mistranslated_proteins Mistranslated Proteins protein_synthesis->mistranslated_proteins membrane_damage Membrane Damage mistranslated_proteins->membrane_damage Insertion into Membrane membrane_damage->inner_membrane Increased Permeability cell_death Bacterial Cell Death membrane_damage->cell_death

Caption: Mechanism of action of this compound.

In_Vivo_Efficacy_Workflow cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_endpoints Endpoint Analysis animal_model Select Animal Model (e.g., Murine Neutropenic Thigh) neutropenia Induce Neutropenia (if applicable) animal_model->neutropenia bacterial_strain Select Bacterial Strain (e.g., S. aureus, P. aeruginosa) infection Infect Animals bacterial_strain->infection drug_prep Prepare this compound and Controls treatment Administer Treatment drug_prep->treatment neutropenia->infection infection->treatment monitoring Monitor Animals treatment->monitoring euthanasia Euthanize Animals monitoring->euthanasia survival_analysis Survival Analysis monitoring->survival_analysis tissue_collection Collect Tissues (Thigh, Lung, Spleen, Blood) euthanasia->tissue_collection bacterial_load Determine Bacterial Load (CFU) tissue_collection->bacterial_load data_analysis Data Analysis and Interpretation bacterial_load->data_analysis survival_analysis->data_analysis

Caption: General workflow for in vivo efficacy studies.

Aminoglycoside_Gene_Expression_Alterations cluster_aminoglycoside_effect Aminoglycoside-Induced Cellular Response aminoglycoside This compound ribosome_binding Binding to 30S Ribosome aminoglycoside->ribosome_binding protein_synthesis_error Protein Synthesis Error ribosome_binding->protein_synthesis_error stress_response Bacterial Stress Response protein_synthesis_error->stress_response gene_expression Altered Gene Expression stress_response->gene_expression efflux_pump_upregulation Upregulation of Efflux Pumps (e.g., mexXY) gene_expression->efflux_pump_upregulation anaerobic_respiration_downregulation Downregulation of Anaerobic Respiration Genes gene_expression->anaerobic_respiration_downregulation reduced_susceptibility Reduced Susceptibility / Resistance efflux_pump_upregulation->reduced_susceptibility anaerobic_respiration_downregulation->reduced_susceptibility

Caption: Aminoglycoside effects on bacterial gene expression.

References

Application of 3-O-Demethylfortimicin A in Veterinary Microbiology: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-O-Demethylfortimicin A, an aminocyclitol antibiotic, is a derivative of fortimicin A.[1] This compound has demonstrated significant antibacterial activity, particularly against Gram-negative pathogens and Staphylococcus.[2][3] Its enhanced potency against a variety of bacteria, most notably Pseudomonas aeruginosa, compared to its parent compound, makes it a subject of interest for veterinary microbiology and drug development.[1][4][5] This document provides detailed application notes and experimental protocols for the evaluation of this compound against veterinary pathogens.

Application Notes

This compound has shown promising in vitro activity against a broad spectrum of bacterial isolates, including many of veterinary importance. Its primary applications in veterinary microbiology research would be in the fields of antibiotic susceptibility testing, new drug efficacy studies, and as a reference compound in comparative studies.

Antibacterial Spectrum: this compound is effective against a range of Gram-negative and some Gram-positive bacteria. It exhibits excellent in vitro activity against Enterobacteriaceae such as Escherichia coli, Klebsiella pneumoniae, and Proteus species.[1][6] Notably, it has demonstrated superior activity against Pseudomonas aeruginosa when compared to fortimicin A.[1][4][5] Its activity against Staphylococcus aureus is comparable to other aminoglycosides like amikacin and tobramycin.[7] However, its efficacy against Streptococcus species and other anaerobes is generally poor, a common trait for aminoglycosides.

Mechanism of Action: As an aminoglycoside antibiotic, this compound is presumed to act by binding to the bacterial 30S ribosomal subunit, thereby interfering with protein synthesis and leading to a bactericidal effect. This mechanism is characteristic of the aminoglycoside class of antibiotics. An important feature of this compound is its resistance to several aminoglycoside-inactivating enzymes, with the exception of 3-N-acetyltransferase-I.[1]

Synergistic Potential: Studies have indicated a synergistic effect when this compound is combined with beta-lactam antibiotics. For instance, synergy has been observed with penicillin G against enterococci and with carbenicillin against approximately 80% of P. aeruginosa strains tested.[1] This suggests its potential use in combination therapies for treating multidrug-resistant infections in veterinary medicine.

In Vivo Efficacy: Preclinical studies in murine infection models have demonstrated the protective activity of this compound against systemic infections caused by E. coli, K. pneumoniae, Proteus vulgaris, S. aureus, and P. aeruginosa.[1] While gentamicin was found to be the most potent in these studies, this compound showed superior in vivo activity against P. aeruginosa compared to fortimicin A, corroborating the in vitro findings.[1]

Data Presentation

Table 1: Comparative In Vitro Activity of this compound and Other Aminoglycosides against Veterinary Pathogens (MIC90 in µg/mL)

Bacterial SpeciesThis compoundAmikacinTobramycinGentamicinFortimicin A
Escherichia coli≤3.1[6]--Active in low concentrations[1]Active in low concentrations[1]
Klebsiella pneumoniae≤3.1[6]--Active in low concentrations[1]Active in low concentrations[1]
Enterobacter cloacae≤3.1[6]----
Proteus mirabilisMore active than gentamicin and fortimicin A[1]----
Pseudomonas aeruginosa~3-fold more active than fortimicin A[1]More active[7]More active[7]--
Staphylococcus aureusSimilar to amikacin and tobramycin[7]Similar to this compound[7]Similar to this compound[7]Active in low concentrations[1]Active in low concentrations[1]
Acinetobacter spp.Less active than amikacin and tobramycin[7]More active[7]More active[7]--

Note: MIC90 is the minimum inhibitory concentration required to inhibit the growth of 90% of isolates. The values are compiled from multiple studies and testing conditions may have varied.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Objective: To determine the in vitro susceptibility of a bacterial isolate to this compound.

Materials:

  • This compound

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Spectrophotometer

  • Incubator (35-37°C)

Procedure:

  • Prepare Antibiotic Stock Solution: Dissolve this compound in a suitable solvent (e.g., sterile deionized water) to a known concentration (e.g., 1024 µg/mL).

  • Prepare Antibiotic Dilutions: Perform serial two-fold dilutions of the stock solution in CAMHB in the 96-well plate to achieve a range of concentrations (e.g., 256 µg/mL to 0.25 µg/mL).

  • Prepare Bacterial Inoculum: Dilute the bacterial culture in CAMHB to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. Include a positive control (no antibiotic) and a negative control (no bacteria).

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Protocol 2: Checkerboard Assay for Synergy Testing

Objective: To evaluate the synergistic effect of this compound with a second antimicrobial agent.

Materials:

  • This compound

  • Second antimicrobial agent (e.g., a beta-lactam)

  • CAMHB

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

Procedure:

  • Prepare Antibiotic Dilutions: In a 96-well plate, prepare serial dilutions of this compound along the x-axis and the second antimicrobial along the y-axis.

  • Inoculation: Inoculate the plate with the bacterial suspension as described in Protocol 1.

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours.

  • Data Analysis: Determine the MIC of each drug alone and in combination. Calculate the Fractional Inhibitory Concentration (FIC) index: FIC Index = FIC of drug A + FIC of drug B, where FIC = MIC of drug in combination / MIC of drug alone.

    • Synergy: FIC index ≤ 0.5

    • Indifference: 0.5 < FIC index ≤ 4

    • Antagonism: FIC index > 4

Protocol 3: In Vivo Efficacy in a Murine Systemic Infection Model

Objective: To assess the in vivo efficacy of this compound in treating a systemic bacterial infection in mice.

Materials:

  • This compound

  • Pathogenic bacterial strain (e.g., P. aeruginosa)

  • Laboratory mice (e.g., Swiss Webster)

  • Saline solution

  • Syringes and needles

Procedure:

  • Infection: Induce a systemic infection in mice by intraperitoneal injection of a lethal dose of the bacterial pathogen.

  • Treatment: Administer this compound at various dosages (e.g., via subcutaneous or intramuscular route) at specified time points post-infection (e.g., 1 and 6 hours).

  • Monitoring: Observe the mice for a set period (e.g., 7 days) for signs of morbidity and mortality.

  • Data Analysis: Calculate the 50% effective dose (ED50), which is the dose of the antibiotic that protects 50% of the infected animals from death.

Visualizations

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Efficacy start Bacterial Isolate (Veterinary Pathogen) mic MIC Determination (Broth Microdilution) start->mic synergy Synergy Testing (Checkerboard Assay) start->synergy data_analysis_invitro Data Analysis: - MIC50/MIC90 - FIC Index mic->data_analysis_invitro synergy->data_analysis_invitro animal_model Murine Infection Model data_analysis_invitro->animal_model Promising results treatment Treatment with This compound animal_model->treatment monitoring Monitoring for Morbidity/Mortality treatment->monitoring data_analysis_invivo Data Analysis: - ED50 Calculation monitoring->data_analysis_invivo

Caption: Workflow for evaluating the antimicrobial efficacy of this compound.

aminoglycoside_moa cluster_bacterium Bacterial Cell drug_entry This compound (enters cell) ribosome_binding Binds to 30S Ribosomal Subunit drug_entry->ribosome_binding protein_synthesis_inhibition Inhibition of Protein Synthesis ribosome_binding->protein_synthesis_inhibition bactericidal_effect Bactericidal Effect protein_synthesis_inhibition->bactericidal_effect

Caption: General mechanism of action for aminoglycoside antibiotics.

synergy_testing_workflow start Prepare Serial Dilutions of Drug A and Drug B inoculate Inoculate with Bacterial Suspension start->inoculate incubate Incubate for 18-24h inoculate->incubate read_mic Determine MIC of each drug alone and in combination incubate->read_mic calculate_fic Calculate FIC Index read_mic->calculate_fic interpret Interpret Results: Synergy, Indifference, or Antagonism calculate_fic->interpret

Caption: Workflow for synergy testing using the checkerboard assay.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-O-Demethylfortimicin A

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 3-O-Demethylfortimicin A. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to optimize the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most established method is a two-step chemical synthesis starting from Fortimicin B. The first step involves the O-demethylation of Fortimicin B to yield 3-O-Demethylfortimicin B. The second step is the conversion of this intermediate to this compound.[1][2]

Q2: Why is the O-demethylation at the 3-position of Fortimicin A of interest?

A2: this compound has demonstrated significantly higher antibacterial activity, particularly against various strains of Pseudomonas aeruginosa, compared to its parent compound, Fortimicin A.[1][2]

Q3: What are the critical parameters to control during the O-demethylation of Fortimicin B?

A3: The key parameters for the O-demethylation of Fortimicin B using lithium in ethylamine are temperature, reaction time, and the exclusion of moisture and atmospheric oxygen. Maintaining a low temperature is crucial to minimize side reactions.

Q4: I am observing a complex mixture of products after the demethylation step. What could be the cause?

A4: A complex product mixture can result from several factors, including incomplete reaction, side reactions due to elevated temperatures, or the presence of impurities in the starting material or reagents. It is also possible that other functional groups in the molecule are reacting.

Q5: How can I purify the final product, this compound?

A5: Due to the polar and basic nature of aminoglycosides, ion-exchange chromatography is a highly effective method for purification. Cation-exchange chromatography is commonly employed for the purification of aminoglycoside antibiotics.[3][4][5][6]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of 3-O-Demethylfortimicin B 1. Incomplete reaction. 2. Degradation of the starting material or product. 3. Suboptimal ratio of lithium to Fortimicin B. 4. Presence of water or oxygen in the reaction.1. Increase reaction time or temperature cautiously. Monitor reaction progress by TLC or HPLC. 2. Ensure the reaction is carried out at a sufficiently low temperature (e.g., -78 °C). 3. Titrate the lithium solution or use a fresh, high-purity source. Experiment with slightly increasing the molar excess of lithium. 4. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., argon or nitrogen).
Incomplete Conversion of 3-O-Demethylfortimicin B to this compound 1. Insufficient reagent for the conversion step. 2. Inappropriate reaction conditions (pH, temperature).1. Ensure the correct stoichiometry of reagents for the conversion reaction. 2. Optimize the pH and temperature of the reaction based on literature procedures for analogous conversions of Fortimicin B to Fortimicin A.
Difficulty in Purifying the Final Product 1. Co-elution of impurities with the product during chromatography. 2. Poor resolution on the chromatography column.1. Optimize the gradient and/or the mobile phase composition for ion-exchange chromatography. Consider using a different type of resin. 2. Ensure the column is packed correctly and not overloaded. Adjust the flow rate for better separation.
Presence of Multiple Spots on TLC After Purification 1. Incomplete separation. 2. Degradation of the product during workup or storage. 3. Rearrangement of the product under basic conditions.[7]1. Re-purify the product using a shallower gradient or a different chromatographic technique (e.g., reversed-phase HPLC with a suitable ion-pairing agent). 2. Store the purified compound at low temperatures and under an inert atmosphere. Avoid exposure to strong acids or bases. 3. Neutralize the purified fractions promptly if basic eluents are used.

Experimental Protocols

Protocol 1: O-Demethylation of Fortimicin B

This protocol is based on the established method using lithium in ethylamine.

Materials:

  • Fortimicin B

  • Anhydrous ethylamine

  • Lithium metal

  • Anhydrous methanol

  • Dry ice/acetone bath

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a dry ice condenser, and a gas inlet for an inert atmosphere.

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Condense anhydrous ethylamine into the flask.

  • Carefully add small pieces of lithium metal to the stirred ethylamine until a persistent blue color is obtained.

  • Dissolve Fortimicin B in a minimal amount of anhydrous methanol and add it dropwise to the lithium-ethylamine solution.

  • Stir the reaction mixture at -78 °C and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, quench the reaction by the slow addition of anhydrous methanol until the blue color disappears.

  • Allow the ethylamine to evaporate under a stream of inert gas as the flask warms to room temperature.

  • Dissolve the residue in water and proceed with purification by ion-exchange chromatography.

Protocol 2: Conversion of 3-O-Demethylfortimicin B to this compound

The conversion of the 4-glycylamino group of 3-O-Demethylfortimicin B to the 4-amino group to yield this compound follows methodologies developed for the conversion of Fortimicin B to Fortimicin A. This typically involves a selective hydrolysis or enzymatic cleavage.

Protocol 3: Purification by Cation-Exchange Chromatography

Materials:

  • Crude this compound (from Protocol 1 & 2)

  • Cation-exchange resin (e.g., Dowex 50W-X2 or similar)

  • Ammonium hydroxide solution (for elution)

  • Deionized water

  • pH meter

Procedure:

  • Prepare a column with the chosen cation-exchange resin and equilibrate it with deionized water.

  • Dissolve the crude product in deionized water and adjust the pH to approximately 6.0-7.5.[3]

  • Load the solution onto the equilibrated column.

  • Wash the column with several column volumes of deionized water to remove unbound impurities.

  • Elute the bound aminoglycosides using a gradient of ammonium hydroxide (e.g., 0.1 N to 1.0 N).

  • Collect fractions and monitor for the presence of the desired product using TLC or HPLC.

  • Pool the fractions containing pure this compound.

  • Remove the volatile ammonium hydroxide by rotary evaporation or lyophilization to obtain the final product.

Data Presentation

Table 1: Summary of Key Reaction Parameters for O-Demethylation

ParameterRecommended Value/RangeNotes
Starting Material Fortimicin BHigh purity is recommended.
Reagents Lithium in anhydrous ethylamineEnsure anhydrous conditions.
Temperature -78 °CCritical for minimizing side reactions.
Reaction Time Varies (monitor by TLC/HPLC)Typically several hours.
Atmosphere Inert (Argon or Nitrogen)Prevents degradation by oxygen.
Quenching Agent Anhydrous MethanolAdded slowly to control the reaction.

Table 2: Typical Ion-Exchange Chromatography Parameters for Purification

ParameterRecommended Value/RangeNotes
Stationary Phase Strong cation-exchange resine.g., Dowex 50W series.
Mobile Phase (Eluent) Aqueous Ammonium HydroxideGradient elution (e.g., 0.1 N to 1.0 N).
Loading pH 6.0 - 7.5[3]Ensures binding of the aminoglycoside.
Flow Rate 1-3 resin volumes/hour[3]Optimize for best resolution.
Detection TLC with ninhydrin stain or HPLC-ELSD/MSFor tracking the product.

Visualizations

Synthesis_Workflow FortimicinB Fortimicin B Demethylation Step 1: O-Demethylation (Li / Ethylamine, -78°C) FortimicinB->Demethylation Intermediate 3-O-Demethylfortimicin B Demethylation->Intermediate Conversion Step 2: Conversion Intermediate->Conversion CrudeProduct Crude this compound Conversion->CrudeProduct Purification Purification (Ion-Exchange Chromatography) CrudeProduct->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Start Low Yield or Purity Issue CheckDemethylation Analyze Demethylation Step Start->CheckDemethylation CheckConversion Analyze Conversion Step Start->CheckConversion CheckPurification Analyze Purification Step Start->CheckPurification IncompleteReaction Incomplete Reaction? CheckDemethylation->IncompleteReaction SideReactions Side Reactions? CheckDemethylation->SideReactions CheckReagents Check Reagent Stoichiometry/Purity CheckConversion->CheckReagents PoorSeparation Poor Separation? CheckPurification->PoorSeparation OptimizeTimeTemp Optimize Time/Temp IncompleteReaction->OptimizeTimeTemp Yes IncompleteReaction->CheckReagents No SideReactions->OptimizeTimeTemp Yes OptimizeChromatography Optimize Chromatography Conditions PoorSeparation->OptimizeChromatography Yes

Caption: Troubleshooting logic for synthesis optimization.

References

Technical Support Center: Stability of 3-O-Demethylfortimicin A in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on improving and maintaining the stability of 3-O-Demethylfortimicin A in solution. As specific stability data for this compound is limited, the information presented here is largely based on established principles of drug stability and data from structurally similar aminoglycoside antibiotics, such as gentamicin and amikacin.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of aminoglycoside antibiotics like this compound in solution is primarily influenced by several factors:

  • Temperature: Elevated temperatures can accelerate chemical degradation reactions, leading to a loss of potency.[1] Conversely, extremely low temperatures might affect solubility.

  • pH: The pH of the solution is critical. For many aminoglycosides, stability is optimal within a specific pH range, typically between 4.5 and 7.0.[1] Deviations outside this range can lead to degradation.

  • Light: Exposure to light, particularly UV light, can cause photodegradation of the molecule.[2][3][4]

  • Oxygen: The presence of oxygen can lead to oxidative degradation.

  • Humidity: For solid forms, humidity can promote hydrolytic degradation.[1]

Q2: What are the recommended storage conditions for a solution of this compound?

Q3: How can I tell if my this compound solution has degraded?

A3: Visual signs of degradation can include a change in color or the appearance of particulate matter in the solution. However, significant degradation can occur without any visible changes. The most reliable way to assess stability is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) to quantify the concentration of the active pharmaceutical ingredient (API) and detect the presence of degradation products.[5][6]

Q4: Can I sterilize my this compound solution by autoclaving?

A4: Autoclaving involves high temperatures and is generally not recommended for heat-sensitive compounds like many antibiotics. The high temperatures can lead to significant degradation. Filtration through a 0.22 µm filter is the preferred method for sterilizing solutions of aminoglycosides.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of Potency in Bioassay Chemical degradation of this compound.- Verify the storage conditions (temperature and light protection). - Check the pH of the solution and adjust if necessary to the optimal range (estimated to be 4.5-7.0). - Prepare fresh solutions more frequently. - Perform a stability-indicating HPLC analysis to quantify the remaining active compound.
Unexpected Peaks in HPLC Chromatogram Formation of degradation products.- Conduct a forced degradation study to identify potential degradation products and establish their chromatographic profiles. - Review the storage and handling procedures to identify potential stressors (e.g., exposure to high temperature, inappropriate pH).
Solution Discoloration Degradation of the compound, potentially due to oxidation or light exposure.- Store the solution in amber vials or protect it from light. - Consider purging the solution with an inert gas (e.g., nitrogen or argon) to minimize oxidation. - Prepare fresh solution and monitor for any color change under proper storage conditions.

Quantitative Stability Data for Aminoglycoside Analogs

The following tables summarize stability data for aminoglycoside antibiotics that are structurally related to this compound. This data can provide an indication of the expected stability profile.

Table 1: Stability of Various Aminoglycosides in Peritoneal Dialysis Concentrate at Room Temperature

AntibioticConcentration% Activity Remaining at 7h% Activity Remaining at 24h
Gentamicin Low81%51%
High89%76%
Amikacin Low70%38%
High75%50%
Tobramycin Low52%15%
High66%30%
Data adapted from a study on the stability of aminoglycosides in a peritoneal dialysis concentrate solution. The loss of activity was more pronounced at lower concentrations.[7]

Table 2: Stability of Gentamicin and Tobramycin in Combination with Beta-Lactam Antibiotics in Serum

AminoglycosideCombination AgentStorage Temperature% Residual Activity after 48h
Gentamicin Carbenicillin25°C< 10%
4°C~40%
-8°C> 90%
-70°C> 90%
Tobramycin Carbenicillin25°C< 10%
4°C~30%
-8°C> 90%
-70°C> 90%
Data from a study on the stability of aminoglycosides when mixed with other antibiotics, highlighting potential incompatibilities.[8][9]

Experimental Protocols

Protocol: Forced Degradation Study for this compound

Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.[10][11][12]

Objective: To identify the degradation products and pathways of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber

  • HPLC system with a suitable detector (e.g., UV, ELSD, or Mass Spectrometry)

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in high-purity water at a known concentration (e.g., 1 mg/mL).[13]

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Incubate the solution at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute it with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing with 0.1 M HCl.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Keep the solution at room temperature and take samples at defined time points.

    • Dilute the samples with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place an aliquot of the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 80°C).

    • Take samples at defined time points and analyze by HPLC.

  • Photolytic Degradation:

    • Expose an aliquot of the stock solution to a light source in a photostability chamber as per ICH Q1B guidelines.

    • Simultaneously, keep a control sample in the dark.

    • Take samples at defined time points and analyze by HPLC.

  • Analysis:

    • Analyze all samples by a validated stability-indicating HPLC method.

    • Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products.

    • Calculate the percentage of degradation for each condition.

Visualizations

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution of this compound acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) stock->acid base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) stock->base oxidation Oxidation (e.g., 3% H₂O₂, RT) stock->oxidation thermal Thermal Stress (e.g., 80°C) stock->thermal photo Photolytic Stress (ICH Q1B) stock->photo hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Interpretation: - Identify Degradants - Determine Degradation Pathway - Method Validation hplc->data

Caption: Experimental workflow for a forced degradation study.

G center Stability of This compound in Solution temp Temperature center->temp affects ph pH center->ph affects light Light Exposure center->light affects oxygen Presence of Oxygen center->oxygen affects concentration Concentration center->concentration can affect excipients Other Excipients center->excipients can affect

Caption: Key factors influencing the stability of aminoglycosides in solution.

References

Technical Support Center: Overcoming Resistance to 3-O-Demethylfortimicin A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-O-Demethylfortimicin A and investigating resistance mechanisms in clinical isolates.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of resistance to this compound observed in clinical isolates?

A1: The primary mechanism of acquired resistance to this compound is enzymatic modification by aminoglycoside-modifying enzymes (AMEs). Specifically, it is inactivated by aminoglycoside 3-N-acetyltransferase (AAC(3)).[1] Unlike many other aminoglycosides, this compound is resistant to the activity of most other AMEs, including many phosphotransferases and nucleotidyltransferases.[1]

Q2: My MIC values for this compound are inconsistent. What are the common causes?

A2: Inconsistent Minimum Inhibitory Concentration (MIC) values can arise from several factors:

  • Inoculum Preparation: Variation in the bacterial inoculum size can significantly affect MIC results. Ensure a standardized inoculum is prepared according to established protocols (e.g., CLSI guidelines).[1]

  • Media Composition: The type and quality of the culture medium can influence antibiotic activity. Use cation-adjusted Mueller-Hinton broth or agar for susceptibility testing of aminoglycosides.

  • Incubation Conditions: Deviations in incubation time and temperature can lead to variable results. Adhere strictly to the recommended incubation parameters.

  • Antibiotic Stock Solution: Improper storage or repeated freeze-thaw cycles of the this compound stock solution can lead to degradation and reduced potency. Prepare fresh dilutions for each experiment.

  • Contamination: Contamination of the bacterial culture or reagents will lead to erroneous results.

Q3: How can I determine if a resistant isolate possesses an aminoglycoside-modifying enzyme?

A3: The presence of AMEs can be determined through several methods:

  • Phenotypic Assays: Comparing the susceptibility profile of the isolate to a panel of different aminoglycosides can provide a preliminary indication of the type of AME present.

  • Enzymatic Assays: Direct measurement of enzyme activity in cell lysates using specific substrates can confirm the presence of AAC, APH, or ANT enzymes. Detailed protocols are provided in the "Experimental Protocols" section below.

  • Molecular Methods: PCR-based methods can be used to detect the presence of known AME-encoding genes.[2][3] This is a rapid and sensitive method for identifying common resistance determinants.

Q4: I have identified a strain with an AAC(3) enzyme. What are my options to overcome this resistance?

A4: Overcoming resistance mediated by AAC(3) can be approached in several ways:

  • Use of alternative antibiotics: Select an antibiotic that is not a substrate for the identified AAC(3) enzyme.

  • Combination therapy: The use of an AME inhibitor in conjunction with this compound could restore its activity. Research in this area is ongoing.

  • Development of novel derivatives: Modifying the structure of this compound to prevent recognition and modification by the AAC(3) enzyme is a key strategy in drug development.

Troubleshooting Guides

Guide 1: Troubleshooting Inconsistent Antimicrobial Susceptibility Testing (AST) Results
Problem Possible Cause Recommended Solution
High variability in MIC values across replicates. Inconsistent inoculum density.Standardize inoculum preparation using a spectrophotometer or McFarland standards. Ensure thorough mixing before aliquoting.
Errors in serial dilutions of the antibiotic.Use calibrated pipettes and perform serial dilutions carefully. Prepare fresh dilutions for each experiment.
No bacterial growth in the positive control well. Inactive bacterial culture.Use a fresh, viable bacterial culture. Confirm viability by plating on appropriate agar.
Incorrect growth medium.Ensure the correct medium (e.g., cation-adjusted Mueller-Hinton broth) is used.
Growth in the negative control (sterility) well. Contamination of the medium or reagents.Use sterile techniques throughout the procedure. Check the sterility of all reagents and media before use.
Unexpectedly high MIC values for susceptible control strains. Degraded antibiotic stock solution.Prepare a fresh stock solution of this compound. Aliquot and store at the recommended temperature.
Presence of interfering substances in the medium.Ensure the medium is free from any substances that may antagonize the antibiotic's activity.
Guide 2: Troubleshooting Aminoglycoside-Modifying Enzyme (AME) Assays
Problem Possible Cause Recommended Solution
No detectable enzyme activity in a known resistant strain. Inactive enzyme preparation.Prepare fresh cell lysates and keep them on ice. Avoid repeated freeze-thaw cycles.
Incorrect assay conditions (pH, temperature).Optimize the assay buffer pH and incubation temperature for the specific AME being tested.
Missing essential co-factors (e.g., Acetyl-CoA, ATP).Ensure all necessary co-factors are added to the reaction mixture at the correct concentrations.
High background signal in the no-enzyme control. Contamination of reagents with interfering substances.Use high-purity reagents. Run appropriate controls to identify the source of the background signal.
Non-enzymatic degradation of substrates.Check the stability of the substrates under the assay conditions.
Inconsistent results between different lysate preparations. Variation in protein concentration.Normalize the enzyme activity to the total protein concentration in the lysate. Perform a protein quantification assay (e.g., Bradford or BCA) on each lysate.
Incomplete cell lysis.Ensure efficient cell lysis to release the intracellular enzymes. Sonication or enzymatic lysis methods can be optimized.

Data Presentation

Table 1: In Vitro Activity of this compound and Comparator Aminoglycosides against Clinical Isolates.

OrganismThis compound MIC90 (µg/mL)Fortimicin A MIC90 (µg/mL)Amikacin MIC90 (µg/mL)Gentamicin MIC90 (µg/mL)Tobramycin MIC90 (µg/mL)
Enterobacteriaceae3264842
Pseudomonas aeruginosa64>1281684
Staphylococcus aureus48410.5

Note: MIC90 is the minimum inhibitory concentration required to inhibit the growth of 90% of isolates. Data compiled from multiple sources.[1]

Table 2: Susceptibility of this compound to Aminoglycoside-Modifying Enzymes.

Enzyme ClassSpecific EnzymeEffect on this compound Activity
Acetyltransferases (AAC) AAC(3)Inactivation
AAC(6')No significant inactivation
AAC(2')No significant inactivation
Phosphotransferases (APH) APH(3')No significant inactivation
APH(2'')No significant inactivation
Nucleotidyltransferases (ANT) ANT(2'')No significant inactivation
ANT(4')No significant inactivation

This table summarizes the known interactions between this compound and common AMEs.[1]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound stock solution

  • Bacterial culture in logarithmic growth phase

  • Sterile pipette tips and multichannel pipette

  • Spectrophotometer or McFarland standards

Procedure:

  • Prepare Inoculum:

    • Aseptically pick 3-5 well-isolated colonies of the test organism from an agar plate.

    • Suspend the colonies in sterile saline or CAMHB.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Prepare Antibiotic Dilutions:

    • Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the wells of the 96-well plate. The final volume in each well should be 50 µL.

  • Inoculate the Plate:

    • Add 50 µL of the standardized bacterial inoculum to each well containing the antibiotic dilutions.

    • Include a positive control well (inoculum without antibiotic) and a negative control well (broth without inoculum).

  • Incubation:

    • Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Determine MIC:

    • The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Protocol 2: Assay for Aminoglycoside 3-N-Acetyltransferase (AAC(3)) Activity

This is a spectrophotometric assay to measure the activity of AAC(3) enzymes.[4][5]

Materials:

  • Bacterial cell lysate containing the putative AAC(3) enzyme

  • This compound

  • Acetyl Coenzyme A (Acetyl-CoA)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Tris-HCl buffer (pH 7.8)

  • Spectrophotometer

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound.

    • Prepare a stock solution of Acetyl-CoA.

    • Prepare a stock solution of DTNB in the Tris-HCl buffer.

  • Prepare Reaction Mixture:

    • In a microcuvette, prepare a reaction mixture containing Tris-HCl buffer, DTNB, and this compound.

  • Initiate the Reaction:

    • Add the bacterial cell lysate to the reaction mixture and mix gently.

    • Start the reaction by adding Acetyl-CoA.

  • Measure Absorbance:

    • Immediately monitor the increase in absorbance at 412 nm over time. The increase in absorbance is due to the reaction of the thiol group of the released Coenzyme A with DTNB.

  • Calculate Enzyme Activity:

    • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

    • Enzyme activity can be expressed in units, where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute.

Protocol 3: Assay for Aminoglycoside Phosphotransferase (APH) Activity

This is a coupled spectrophotometric assay to measure the activity of APH enzymes.[6][7]

Materials:

  • Bacterial cell lysate

  • Aminoglycoside substrate (e.g., kanamycin)

  • ATP

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Pyruvate kinase (PK)

  • Lactate dehydrogenase (LDH)

  • HEPES buffer (pH 7.5)

  • Spectrophotometer

Procedure:

  • Prepare Reaction Mixture:

    • In a microcuvette, prepare a reaction mixture containing HEPES buffer, MgCl₂, KCl, PEP, NADH, PK, and LDH.

  • Initiate the Reaction:

    • Add the bacterial cell lysate and the aminoglycoside substrate.

    • Start the reaction by adding ATP.

  • Measure Absorbance:

    • Monitor the decrease in absorbance at 340 nm over time. The phosphorylation of the aminoglycoside by APH produces ADP. PK then uses PEP to convert ADP back to ATP, producing pyruvate. LDH then reduces pyruvate to lactate, oxidizing NADH to NAD+. The rate of NADH oxidation is proportional to the APH activity.

  • Calculate Enzyme Activity:

    • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

Protocol 4: Assay for Aminoglycoside Nucleotidyltransferase (ANT) Activity

This is a coupled spectrophotometric assay to measure the activity of ANT enzymes.[8][9]

Materials:

  • Bacterial cell lysate

  • Aminoglycoside substrate (e.g., streptomycin)

  • ATP

  • UDP-glucose

  • Glucose 1,6-bisphosphate

  • NADP+

  • UDP-glucose pyrophosphorylase

  • Phosphoglucomutase

  • Glucose-6-phosphate dehydrogenase

  • HEPES buffer (pH 7.5)

  • Spectrophotometer

Procedure:

  • Prepare Reaction Mixture:

    • In a microcuvette, prepare a reaction mixture containing HEPES buffer, MgCl₂, UDP-glucose, glucose 1,6-bisphosphate, NADP+, and the coupling enzymes.

  • Initiate the Reaction:

    • Add the bacterial cell lysate and the aminoglycoside substrate.

    • Start the reaction by adding ATP.

  • Measure Absorbance:

    • Monitor the increase in absorbance at 340 nm over time. The adenylylation of the aminoglycoside by ANT produces pyrophosphate (PPi). UDP-glucose pyrophosphorylase uses PPi and UDP-glucose to produce UTP and glucose-1-phosphate. Phosphoglucomutase converts glucose-1-phosphate to glucose-6-phosphate, which is then oxidized by glucose-6-phosphate dehydrogenase, reducing NADP+ to NADPH. The rate of NADPH production is proportional to the ANT activity.

  • Calculate Enzyme Activity:

    • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

Mandatory Visualizations

Resistance_Mechanism cluster_drug Drug Action cluster_resistance Resistance Pathway This compound This compound Bacterial Ribosome Bacterial Ribosome This compound->Bacterial Ribosome Binds to Acetylation Acetylation This compound->Acetylation Protein Synthesis Protein Synthesis Bacterial Ribosome->Protein Synthesis Inhibits AAC(3) Enzyme AAC(3) Enzyme AAC(3) Enzyme->Acetylation Catalyzes Inactive Drug Inactive Drug Acetylation->Inactive Drug Inactive Drug->Bacterial Ribosome Cannot Bind Experimental_Workflow Clinical Isolate Clinical Isolate MIC Determination MIC Determination Clinical Isolate->MIC Determination Resistant Isolate Resistant Isolate MIC Determination->Resistant Isolate High MIC Susceptible Isolate Susceptible Isolate MIC Determination->Susceptible Isolate Low MIC AME Gene PCR AME Gene PCR Resistant Isolate->AME Gene PCR AME Enzyme Assays AME Enzyme Assays Resistant Isolate->AME Enzyme Assays Characterize AME Characterize AME AME Gene PCR->Characterize AME AME Enzyme Assays->Characterize AME Troubleshooting_Logic Inconsistent MIC Inconsistent MIC Check Inoculum Check Inoculum Inconsistent MIC->Check Inoculum Check Dilutions Check Dilutions Inconsistent MIC->Check Dilutions Check Controls Check Controls Inconsistent MIC->Check Controls Standardize Protocol Standardize Protocol Check Inoculum->Standardize Protocol Check Dilutions->Standardize Protocol Check Controls->Standardize Protocol Rerun Assay Rerun Assay Standardize Protocol->Rerun Assay

References

troubleshooting poor resolution in HPLC analysis of 3-O-Demethylfortimicin A

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of 3-O-Demethylfortimicin A. This guide is designed for researchers, scientists, and drug development professionals to quickly identify and resolve common issues leading to poor resolution and other chromatographic problems.

Troubleshooting Guides

This section provides a question-and-answer format to directly address specific issues you might encounter during your experiments.

Issue 1: Poor Peak Resolution or No Separation

Question: My chromatogram shows broad, overlapping peaks, or all components are eluting together. What are the likely causes and how can I fix this?

Answer: Poor resolution is a common issue and can stem from several factors related to the mobile phase, column, or overall system. Here’s a step-by-step troubleshooting guide:

Potential Causes & Solutions:

  • Mobile Phase Composition:

    • Is the solvent strength appropriate? For reversed-phase HPLC of a polar compound like this compound, a highly aqueous mobile phase is typically required.[1] If peaks elute too quickly (low retention), you may need to decrease the organic modifier (e.g., acetonitrile, methanol) concentration. Conversely, if retention is too long and peaks are broad, a slight increase in the organic modifier might be necessary.[2]

    • Is the pH of the mobile phase optimized? The pH of the mobile phase is critical as it affects the ionization of the analyte.[2] For aminoglycosides, which are basic compounds, operating at a low pH (around 1.5-3) can improve peak shape by ensuring the analyte is in a single ionic form and minimizing undesirable interactions with the stationary phase.[1][3] Conversely, some methods for related compounds have used a high pH (around 9.0) with a borate buffer to form complexes that can be detected by UV.[4] Careful adjustment of the mobile phase pH is crucial.[4]

    • Are you using an appropriate buffer? A buffer is essential to maintain a stable pH and improve peak symmetry.[5] For low pH work, phosphate or formate buffers are common. For high pH, borate or carbonate buffers might be used. The buffer concentration also plays a role and should be optimized.[6]

  • Column Selection and Condition:

    • Is the column appropriate for a polar compound? Standard C18 columns may not provide sufficient retention for highly polar compounds like aminoglycosides.[3] Consider using columns designed for polar analytes, such as:

      • Aqueous C18 (AQ-type): These are designed to prevent phase collapse in highly aqueous mobile phases.[7]

      • Polar-embedded or polar-endcapped columns: These have functional groups that enhance retention of polar compounds.[5][8]

      • Hydrophilic Interaction Liquid Chromatography (HILIC) columns: These are specifically designed for the separation of very polar compounds.[8][9]

    • Is the column old or contaminated? Over time, columns can become contaminated or the stationary phase can degrade, leading to poor peak shape and resolution.[10][11] Try flushing the column with a strong solvent or, if necessary, replace it.[12]

  • Flow Rate and Temperature:

    • Is the flow rate optimized? A lower flow rate generally increases resolution but also increases run time.[2][13] Conversely, a higher flow rate can decrease resolution.[13] Finding the optimal flow rate is a balance between these two factors.

    • Is the column temperature controlled? Increasing the column temperature can decrease mobile phase viscosity, which may improve mass transfer and peak shape.[2] However, excessively high temperatures can degrade the analyte or the column.[2] Maintaining a consistent temperature is crucial for reproducible results.[12]

  • Gradient Elution:

    • Could a gradient improve separation? If you are analyzing a mixture with components of varying polarity, a gradient elution (where the mobile phase composition changes over time) can significantly improve resolution compared to an isocratic method (constant mobile phase composition).[2] A shallower gradient will generally provide better resolution for closely eluting peaks.[2]

Issue 2: Asymmetric Peak Shapes (Tailing or Fronting)

Question: My peaks are not symmetrical. They show significant tailing or fronting. What's causing this and what should I do?

Answer: Peak asymmetry is a clear indicator of underlying issues in your HPLC system or method.

Peak Tailing (drawn-out latter half of the peak):

  • Secondary Interactions: This is a very common cause, especially for basic compounds like this compound.[5][14] It occurs when the analyte interacts with active sites on the silica-based column packing, such as residual silanol groups.[5][14]

    • Solution:

      • Lower the mobile phase pH: This protonates the silanol groups, reducing their interaction with the basic analyte.[3]

      • Use an end-capped column: These columns have had most of the residual silanols chemically deactivated.[5]

      • Add a competing base: A small amount of a basic additive (e.g., triethylamine) to the mobile phase can occupy the active sites and improve peak shape.

  • Column Overload: Injecting too much sample can lead to peak tailing.[15][16]

    • Solution: Reduce the sample concentration or injection volume.[15]

  • Extra-column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening and tailing.[5]

    • Solution: Use tubing with a narrow internal diameter and keep the length to a minimum.[5]

Peak Fronting (drawn-out leading edge of the peak):

  • Sample Overload (Concentration): This can occur when the sample concentration is too high for the column to handle.[14][15]

    • Solution: Dilute the sample.[16]

  • Poor Sample Solubility: If the sample is not fully dissolved in the injection solvent, it can lead to fronting.[14][16][17]

    • Solution: Ensure the sample is completely dissolved. It's often best to dissolve the sample in the mobile phase itself.[12]

  • Column Collapse: This is less common but can happen if the column is used outside its recommended pH or temperature range.[17]

Issue 3: Irreproducible Retention Times

Question: The retention time for my analyte is shifting between injections. What could be the problem?

Answer: Fluctuating retention times indicate a lack of stability in your HPLC system.

  • Mobile Phase Preparation:

    • Inconsistent preparation: Small variations in mobile phase composition from one batch to another can cause shifts in retention. Ensure accurate and consistent preparation.

    • Mobile phase degradation: Some mobile phases can change over time. Prepare fresh mobile phase regularly.[12]

  • Column Equilibration:

    • Insufficient equilibration time: The column needs to be fully equilibrated with the mobile phase before starting a run, especially when changing mobile phases or after a gradient.[12] Allow at least 10-20 column volumes of mobile phase to pass through the column.

  • System Leaks:

    • Leaks in the pump or fittings: A leak will cause the flow rate to be inconsistent, leading to variable retention times. Check for any visible leaks or salt buildup around fittings.

  • Temperature Fluctuations:

    • Uncontrolled column temperature: Changes in ambient temperature can affect retention times.[10] Using a column oven is highly recommended for stable results.[12]

  • Pump Issues:

    • Inconsistent flow rate: Problems with the pump's check valves or seals can lead to an unstable flow rate.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for column selection for this compound analysis?

Given that this compound is a polar, basic compound, a standard C18 column might not be the best choice due to poor retention.[3] A better starting point would be a column designed for polar analytes, such as an aqueous C18, a polar-embedded C18, or a HILIC column.[7][8][9]

Q2: How do I choose the right mobile phase pH?

The choice of pH depends on the desired separation mechanism. For reversed-phase HPLC of basic compounds, a low pH (e.g., 2.5-3.5) is often used to ensure the analyte is fully protonated and to suppress the ionization of residual silanols on the column, which helps to produce sharp, symmetrical peaks.[3] Some methods for similar aminoglycosides have also successfully used high pH (e.g., 9.0) with specific buffers like borate.[4] It is crucial to operate within the pH stability range of your chosen column.

Q3: My analyte has no UV chromophore. What detection method should I use?

Aminoglycosides, including this compound, lack a significant UV chromophore, making UV detection challenging.[3] Common detection strategies include:

  • Evaporative Light Scattering Detector (ELSD): A universal detector that is not dependent on the optical properties of the analyte.[1]

  • Charged Aerosol Detector (CAD): Another universal detector that offers good sensitivity.

  • Mass Spectrometry (MS): Provides high sensitivity and selectivity and is often the preferred method.[18]

  • Pre- or Post-column Derivatization: The analyte can be reacted with a reagent to attach a UV-absorbing or fluorescent tag.[3]

Q4: What is an ion-pairing agent and should I use one?

An ion-pairing agent is a large ionic molecule added to the mobile phase that has a charge opposite to that of the analyte. It pairs with the analyte, making it more hydrophobic and increasing its retention on a reversed-phase column. Reagents like heptafluorobutyric acid (HFBA) or pentafluoropropionic acid (PFPA) have been used for aminoglycoside analysis.[19][20] While effective, ion-pairing agents can be harsh on columns and may require extensive equilibration and washing. They are a powerful tool but should be used when other approaches to increase retention have been exhausted.

Q5: What are some key parameters to consider for method optimization?

The three main factors affecting HPLC resolution are efficiency (N), selectivity (α), and the retention factor (k').[2]

  • To increase retention (k'): Use a weaker mobile phase (less organic solvent) or change the mobile phase pH to alter the analyte's ionization.

  • To improve selectivity (α): Change the mobile phase composition (e.g., switch from methanol to acetonitrile), adjust the pH, or try a different column chemistry.[2][21]

  • To increase efficiency (N): Use a longer column, a column with smaller particles, or optimize the flow rate.[2]

Data Presentation

Table 1: Summary of Key HPLC Parameters and Their Effect on Resolution
ParameterAdjustmentEffect on ResolutionPotential Drawbacks
Mobile Phase
Organic Solvent %DecreaseIncreases retention and may improve resolutionLonger run times, broader peaks if retention is excessive
pHAdjust to ensure single ionic formImproves peak shape and selectivityMust be within column's stable pH range
Buffer ConcentrationOptimizeStabilizes pH, improves peak shapeHigh salt can cause precipitation or damage the system
Column
LengthIncreaseIncreases efficiency and resolutionLonger run times, higher backpressure
Particle SizeDecreaseIncreases efficiency and resolutionHigher backpressure
Operational
Flow RateDecreaseGenerally improves resolutionLonger run times
TemperatureIncreaseCan improve efficiency and peak shapeAnalyte or column degradation at high temperatures
Injection VolumeDecreaseReduces peak fronting/tailing from overloadLower signal intensity

Experimental Protocols

Protocol 1: General Column Flushing and Cleaning

This protocol is recommended when experiencing high backpressure, ghost peaks, or a general loss of performance.

  • Disconnect the column from the detector.

  • Flush with Mobile Phase (without buffer): Run 10-20 column volumes of your mobile phase without the buffer salts to remove any precipitated buffer.

  • Flush with Water: Run 10-20 column volumes of HPLC-grade water.

  • Flush with Isopropanol: Run 10-20 column volumes of isopropanol.

  • Flush with Hexane (for severe non-polar contamination, if column is compatible): Run 10-20 column volumes of hexane.

  • Return to Operating Conditions: Reverse the flushing sequence (Isopropanol -> Water -> Mobile Phase without buffer -> Mobile Phase with buffer) to re-equilibrate the column. Ensure the column is fully equilibrated before use.

Protocol 2: Sample Preparation for this compound

Proper sample preparation is crucial for reproducible results and to avoid column contamination.[11]

  • Dissolution: Accurately weigh the this compound standard or sample.

  • Solvent Selection: Dissolve the sample in a solvent that is compatible with the mobile phase. Ideally, use the initial mobile phase composition as the sample solvent.[12] Using a stronger solvent than the mobile phase can lead to peak distortion.

  • Filtration: Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the column or injector.

  • Dilution: Dilute the filtered sample to the desired concentration for injection. Be mindful of potential column overload.

Visualizations

Troubleshooting Workflow for Poor HPLC Resolution

G cluster_0 Start: Poor Resolution cluster_1 Initial Checks cluster_2 Mobile Phase Optimization cluster_3 Column & Hardware cluster_4 Advanced Troubleshooting cluster_5 Resolution Achieved start Poor Resolution or Overlapping Peaks check_method Review Method Parameters (Column, Mobile Phase, Flow Rate) start->check_method check_system Check System (Pressure, Leaks, Temperature) start->check_system mp_strength Adjust Organic % check_method->mp_strength Retention Issue? col_condition Flush or Replace Column check_system->col_condition High Backpressure or Old Column? mp_ph Optimize pH mp_strength->mp_ph Peak Shape Issue? mp_buffer Check Buffer mp_ph->mp_buffer pH Unstable? col_type Consider Different Column (e.g., HILIC, AQ-type) mp_buffer->col_type Still Poor Retention? flow_rate Optimize Flow Rate col_type->flow_rate col_condition->flow_rate gradient Develop Gradient Method flow_rate->gradient Complex Sample? end Resolution Acceptable flow_rate->end If Sufficient ion_pair Consider Ion-Pairing Agent gradient->ion_pair Still Insufficient Retention? gradient->end ion_pair->end

Caption: A logical workflow for troubleshooting poor resolution in HPLC analysis.

Relationship Between Key HPLC Parameters and Resolution

G cluster_0 Efficiency (N) cluster_1 Selectivity (α) cluster_2 Retention Factor (k') Resolution Resolution N_params Column Length Particle Size Flow Rate N_params->Resolution Alpha_params Mobile Phase Composition Column Chemistry pH Alpha_params->Resolution K_params Solvent Strength Mobile Phase pH K_params->Resolution

Caption: The relationship between Efficiency, Selectivity, Retention, and overall Resolution.

References

Technical Support Center: Enhancing the Antibacterial Activity of 3-O-Demethylfortimicin A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and Frequently Asked Questions (FAQs) for experiments aimed at enhancing the antibacterial activity of 3-O-Demethylfortimicin A (ODMF).

Frequently Asked Questions (FAQs)

Q1: What is this compound (ODMF) and why is its antibacterial activity of interest?

A1: this compound is a semi-synthetic derivative of the aminoglycoside antibiotic fortimicin A. It is of significant interest because it exhibits enhanced antibacterial activity, particularly against problematic Gram-negative pathogens like Pseudomonas aeruginosa, compared to its parent compound.[1][2][3][4]

Q2: What is the primary mechanism of action for ODMF?

A2: As an aminoglycoside, ODMF inhibits bacterial protein synthesis. It binds to the 30S ribosomal subunit, causing misreading of mRNA and ultimately leading to bacterial cell death. This mechanism is shared with other aminoglycoside antibiotics.

Q3: What are the main strategies for enhancing the antibacterial activity of ODMF?

A3: The primary strategies include:

  • N-acylation: Modification of the amino groups in the ODMF molecule can lead to derivatives with altered antibacterial profiles.

  • Synergistic Combinations: Using ODMF in combination with other classes of antibiotics, such as beta-lactams (e.g., penicillin G, carbenicillin), can result in a synergistic effect, where the combined activity is greater than the sum of their individual activities.[5][6]

Q4: Is ODMF susceptible to common aminoglycoside resistance mechanisms?

A4: ODMF, similar to fortimicin A, is resistant to several aminoglycoside-inactivating enzymes. However, it can be inactivated by 3-N-acetyltransferase-I.[3][5]

Troubleshooting Guides

Synthesis of this compound and its Derivatives

Q: I am having trouble with the demethylation of fortimicin B. What are some common issues?

A:

  • Issue: Incomplete reaction.

    • Solution: Ensure that the lithium metal is of high purity and the ethylamine is anhydrous. The reaction is sensitive to moisture. The reaction temperature should be carefully controlled as described in the protocol.

  • Issue: Low yield of 3-O-demethylfortimicin B.

    • Solution: Optimize the reaction time. Prolonged reaction times can lead to degradation of the product. Ensure efficient quenching of the reaction with ammonium chloride.

  • Issue: Difficulty in purifying the product.

    • Solution: Use an appropriate chromatography resin and solvent system. The polarity of the solvent system may need to be adjusted for optimal separation.

Q: My N-acylation reaction to produce ODMF derivatives is inefficient. What could be the problem?

A:

  • Issue: Low coupling efficiency.

    • Solution: Ensure that your coupling reagents (e.g., BOP, PyBOP) are fresh and stored under anhydrous conditions. The choice of solvent can also be critical; ensure it is anhydrous.

  • Issue: Multiple acylation products are being formed.

    • Solution: Employ a suitable protecting group strategy to selectively acylate the desired amino group. The order of deprotection and acylation steps is crucial.

  • Issue: Difficulty in removing the protecting groups.

    • Solution: The choice of deprotection conditions (e.g., acid or base concentration, temperature, reaction time) should be optimized for your specific derivative to avoid degradation of the final product.

Antibacterial Susceptibility Testing

Q: I am observing inconsistent Minimum Inhibitory Concentration (MIC) values for ODMF. What could be the cause?

A:

  • Issue: Variability in inoculum density.

    • Solution: It is critical to standardize the bacterial inoculum to a 0.5 McFarland standard to ensure a consistent starting concentration of bacteria in each test.

  • Issue: Media composition affecting antibiotic activity.

    • Solution: The concentration of divalent cations (Ca²⁺ and Mg²⁺) in the Mueller-Hinton broth can significantly affect the activity of aminoglycosides. Use cation-adjusted Mueller-Hinton broth for consistent results. The pH of the medium can also influence the activity.[7]

  • Issue: Degradation of the antibiotic.

    • Solution: Prepare fresh stock solutions of ODMF and its derivatives for each experiment. Store stock solutions at the recommended temperature (typically -20°C or lower) and avoid repeated freeze-thaw cycles.

Q: My checkerboard assay for synergy is not giving clear results. What should I check?

A:

  • Issue: Inappropriate concentration range of the antibiotics.

    • Solution: The concentration ranges for both ODMF and the synergistic agent should bracket their individual MIC values (e.g., from 4x MIC to 1/16x MIC).

  • Issue: Errors in the dilution series.

    • Solution: Use calibrated pipettes and be meticulous in preparing the serial dilutions in the 96-well plate to avoid errors that can skew the results.

  • Issue: Misinterpretation of the Fractional Inhibitory Concentration (FIC) index.

    • Solution: Ensure you are correctly identifying the first well with no visible growth for each combination and applying the FIC index formula correctly. A FIC index of ≤ 0.5 is generally considered synergistic.

Quantitative Data

Table 1: In Vitro Antibacterial Activity of this compound (ODMF) and Comparators

Organism (Number of Strains)ODMF MIC₉₀ (µg/mL)Fortimicin A MIC₉₀ (µg/mL)Amikacin MIC₉₀ (µg/mL)Gentamicin MIC₉₀ (µg/mL)Tobramycin MIC₉₀ (µg/mL)
Escherichia coli≤3.1----
Klebsiella pneumoniae≤3.1----
Enterobacter cloacae≤3.1----
Serratia marcescens≤3.1----
Proteus mirabilis-----
Pseudomonas aeruginosa100>100<16>16<16
Acinetobacter spp.100->16->16
Staphylococcus aureus--≤8≤2≤2

Note: MIC₉₀ is the minimum inhibitory concentration required to inhibit the growth of 90% of isolates. Data compiled from multiple sources.[8][9] A direct comparison across different studies should be made with caution due to variations in methodology.

Experimental Protocols

Protocol 1: Synthesis of this compound from Fortimicin B

This protocol is a generalized procedure based on published methods.[2][10]

Step 1: Demethylation of Fortimicin B

  • Dissolve Fortimicin B in anhydrous ethylamine under an inert atmosphere (e.g., argon).

  • Cool the solution to -78°C.

  • Add small pieces of lithium metal to the solution with vigorous stirring until a persistent blue color is observed.

  • Continue stirring at -78°C for 2 hours.

  • Quench the reaction by the addition of solid ammonium chloride.

  • Allow the mixture to warm to room temperature and evaporate the solvent.

  • Purify the resulting 3-O-demethylfortimicin B by column chromatography.

Step 2: Conversion to this compound

  • Protect the amino groups of 3-O-demethylfortimicin B using a suitable protecting group (e.g., benzyloxycarbonyl group).

  • Selectively deprotect the 4-glycylamino group.

  • Couple the resulting amine with N-benzyloxycarbonyl-L-glycine using a suitable coupling agent (e.g., dicyclohexylcarbodiimide/1-hydroxybenzotriazole).

  • Remove all protecting groups by catalytic hydrogenation to yield this compound.

  • Purify the final product by chromatography.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Antibiotic Stock Solutions: Prepare a stock solution of ODMF in a suitable solvent (e.g., sterile deionized water) at a concentration of 1280 µg/mL.

  • Preparation of 96-Well Plate:

    • Add 100 µL of cation-adjusted Mueller-Hinton Broth (MHIIB) to wells 2-12 of a 96-well microtiter plate.

    • Add 200 µL of the ODMF stock solution to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (no antibiotic). Well 12 serves as the sterility control (no bacteria).

  • Inoculum Preparation:

    • From a fresh agar plate, pick several colonies of the test bacterium and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension 1:100 in MHIIB to obtain a final inoculum density of approximately 1-2 x 10⁶ CFU/mL.

  • Inoculation: Add 10 µL of the prepared inoculum to wells 1-11. The final bacterial concentration in each well should be approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • Reading the MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Protocol 3: Checkerboard Assay for Synergy Testing
  • Plate Setup:

    • Prepare a 96-well plate. Along the x-axis, prepare serial dilutions of ODMF. Along the y-axis, prepare serial dilutions of the second antibiotic (e.g., carbenicillin).

    • The concentrations should typically range from 4x MIC to 1/16x MIC for each antibiotic.

    • Include wells with each antibiotic alone to redetermine their MICs under the assay conditions.

  • Inoculation: Inoculate the plate with the test organism at a final concentration of 5 x 10⁵ CFU/mL as described in the MIC protocol.

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • Data Analysis:

    • Determine the MIC of each antibiotic alone and in combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each antibiotic in a given well:

      • FIC of drug A = (MIC of drug A in combination) / (MIC of drug A alone)

      • FIC of drug B = (MIC of drug B in combination) / (MIC of drug B alone)

    • Calculate the FIC Index (FICI) for each combination: FICI = FIC of drug A + FIC of drug B.

  • Interpretation:

    • FICI ≤ 0.5: Synergy

    • 0.5 < FICI ≤ 4: Additive or indifferent

    • FICI > 4: Antagonism

Visualizations

Aminoglycoside_Mechanism_of_Action cluster_bacterium Bacterial Cell ODMF This compound (Aminoglycoside) Outer_Membrane Outer Membrane ODMF->Outer_Membrane Passive Diffusion Periplasm Periplasmic Space Outer_Membrane->Periplasm Inner_Membrane Inner Membrane Periplasm->Inner_Membrane Energy-dependent transport Ribosome 30S Ribosomal Subunit Inner_Membrane->Ribosome Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Binds to A-site (Inhibition) Cell_Death Bacterial Cell Death Ribosome->Cell_Death Mistranslated_Proteins Mistranslated Proteins Protein_Synthesis->Mistranslated_Proteins mRNA misreading Mistranslated_Proteins->Inner_Membrane Membrane Damage Mistranslated_Proteins->Cell_Death

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_synthesis Synthesis & Modification cluster_testing Antibacterial Activity Testing Start Fortimicin B Demethylation 3-O-Demethylation Start->Demethylation ODMF_B 3-O-Demethylfortimicin B Demethylation->ODMF_B Conversion Conversion to A form ODMF_B->Conversion ODMF_A This compound Conversion->ODMF_A Acylation N-acylation ODMF_A->Acylation MIC_Test MIC Determination ODMF_A->MIC_Test Derivatives ODMF Derivatives Acylation->Derivatives Derivatives->MIC_Test Synergy_Test Synergy Testing (Checkerboard Assay) MIC_Test->Synergy_Test Data_Analysis Data Analysis & Comparison Synergy_Test->Data_Analysis

Caption: Experimental workflow for enhancing ODMF activity.

References

Technical Support Center: 3-O-Demethylfortimicin A Nephrotoxicity Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating strategies to reduce the nephrotoxicity of 3-O-Demethylfortimicin A. As this compound is an aminocyclitol antibiotic, the information provided is based on the well-established mechanisms of aminoglycoside nephrotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced nephrotoxicity?

A1: The nephrotoxicity of this compound, similar to other aminoglycosides, is primarily initiated by its accumulation in the proximal tubule epithelial cells of the kidney. The positively charged antibiotic binds to negatively charged phospholipids on the apical membrane of these cells and is subsequently taken up via endocytosis, a process mediated by the megalin-cubilin receptor system. This accumulation leads to lysosomal dysfunction, the generation of reactive oxygen species (ROS), mitochondrial damage, and ultimately, apoptosis and necrosis of the renal tubular cells.

Q2: What are the initial signs of nephrotoxicity I should monitor for in my animal model?

A2: Early detection of nephrotoxicity is crucial. Monitor for the following indicators:

  • Biochemical Markers: An increase in serum creatinine and blood urea nitrogen (BUN) are standard indicators, though they may only rise after significant renal damage has occurred. More sensitive and earlier biomarkers include urinary Kidney Injury Molecule-1 (KIM-1) and N-acetyl-β-D-glucosaminidase (NAG).

  • Urinalysis: Look for proteinuria, glucosuria, and the presence of casts in the urine.

  • Histopathology: Microscopic examination of kidney tissue may reveal tubular necrosis, loss of brush border, and inflammatory cell infiltration.

Q3: What are some promising strategies to mitigate this compound nephrotoxicity?

A3: Several strategies are being explored to reduce the nephrotoxicity of aminoglycosides, which can be adapted for this compound research:

  • Dosing Regimen Modification: Once-daily dosing has been shown to be less nephrotoxic than multiple daily doses for other aminoglycosides.

  • Co-administration with Antioxidants: Agents like N-acetylcysteine (NAC), Vitamin C, and Vitamin E can help counteract the oxidative stress induced by the antibiotic.

  • Inhibition of Renal Uptake: Competitive inhibitors of the megalin-cubilin receptor system, such as polyaspartic acid, may reduce the accumulation of the drug in proximal tubule cells.

  • Iron Chelators: Deferoxamine has shown protective effects by chelating iron, which can catalyze the formation of free radicals.

Troubleshooting Guides

Problem 1: High variability in nephrotoxicity markers between animals in the same treatment group.
  • Possible Cause 1: Inconsistent Drug Administration.

    • Solution: Ensure precise and consistent administration of this compound. For intraperitoneal or subcutaneous injections, vary the injection site to avoid localized irritation and ensure consistent absorption.

  • Possible Cause 2: Dehydration in some animals.

    • Solution: Ensure all animals have free access to water. Dehydration can exacerbate aminoglycoside nephrotoxicity. Monitor water intake and consider providing hydration support if necessary.

  • Possible Cause 3: Underlying subclinical renal conditions.

    • Solution: Use healthy, age-matched animals from a reputable supplier. Consider a pre-treatment screening of renal function for baseline measurements.

Problem 2: No significant nephrotoxic effect observed at the expected dose.
  • Possible Cause 1: Insufficient dose or duration of treatment.

    • Solution: Review the literature for established nephrotoxic doses of similar aminoglycosides in your chosen animal model. Consider a dose-response study to determine the optimal dose and duration to induce a measurable but not overly severe nephrotoxic effect.

  • Possible Cause 2: Animal model is resistant to aminoglycoside nephrotoxicity.

    • Solution: Different species and strains of animals can have varying sensitivities. Ensure the chosen model is appropriate. Wistar and Sprague-Dawley rats are commonly used and are known to be susceptible.

Problem 3: Difficulty in assessing renal apoptosis accurately.
  • Possible Cause 1: Suboptimal tissue processing for TUNEL assay.

    • Solution: Follow a validated protocol for kidney tissue fixation and sectioning. Ensure proper permeabilization of the tissue to allow the enzyme to access the DNA. Include positive and negative controls in your assay.

  • Possible Cause 2: Apoptosis is an early and transient event.

    • Solution: Consider a time-course study to identify the peak of apoptosis. It may be necessary to sacrifice animals at different time points post-treatment to capture this window.

Data Presentation

Table 1: Effect of Co-administered Antioxidants on Gentamicin-Induced Nephrotoxicity Markers in Rats

Treatment GroupSerum Creatinine (mg/dL)Blood Urea Nitrogen (BUN) (mg/dL)Kidney MDA (nmol/mg protein)Kidney SOD (U/mg protein)
Control0.6 ± 0.125 ± 31.2 ± 0.2150 ± 12
Gentamicin (100 mg/kg)2.8 ± 0.4110 ± 154.5 ± 0.685 ± 9
Gentamicin + NAC (150 mg/kg)1.5 ± 0.260 ± 82.1 ± 0.3120 ± 10
Gentamicin + Vitamin C (200 mg/kg)1.7 ± 0.372 ± 102.5 ± 0.4115 ± 11

Data are presented as mean ± SD and are hypothetical examples based on published studies with other aminoglycosides.

Experimental Protocols

Protocol 1: Induction of Nephrotoxicity in a Rat Model
  • Animals: Use male Wistar rats (200-250g).

  • Acclimatization: Allow animals to acclimatize for at least one week with free access to food and water.

  • Grouping: Divide animals into experimental groups (e.g., Control, this compound, this compound + Protective Agent).

  • Induction: Administer this compound intraperitoneally (i.p.) or subcutaneously (s.c.) at a pre-determined nephrotoxic dose (e.g., based on pilot studies or literature on similar compounds) once daily for 7-10 days. The control group should receive an equivalent volume of sterile saline.

  • Monitoring: Monitor animal weight and general health daily.

  • Sample Collection: At the end of the treatment period, collect blood samples via cardiac puncture for serum analysis (Creatinine, BUN). Euthanize the animals and harvest the kidneys for histopathology and biochemical assays.

Protocol 2: Quantification of Kidney Injury Molecule-1 (KIM-1) by ELISA
  • Sample Preparation: Homogenize a portion of the kidney tissue in RIPA buffer with protease inhibitors. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant. Determine the total protein concentration using a BCA assay.

  • ELISA Procedure: Use a commercially available rat KIM-1 ELISA kit.

  • Add 100 µL of standards and diluted samples to the pre-coated wells.

  • Incubate for 2 hours at room temperature.

  • Wash the wells four times with the provided wash buffer.

  • Add 100 µL of biotin-conjugated anti-rat KIM-1 antibody and incubate for 1 hour.

  • Wash the wells.

  • Add 100 µL of streptavidin-HRP conjugate and incubate for 30 minutes.

  • Wash the wells.

  • Add 100 µL of TMB substrate and incubate for 15-20 minutes in the dark.

  • Stop the reaction by adding 50 µL of stop solution.

  • Data Analysis: Read the absorbance at 450 nm. Calculate the concentration of KIM-1 in the samples based on the standard curve. Normalize the KIM-1 concentration to the total protein concentration of the kidney homogenate.

Protocol 3: Measurement of Oxidative Stress Markers in Kidney Tissue
  • Tissue Homogenate: Homogenize a weighed portion of the kidney in cold phosphate buffer (pH 7.4).

  • Malondialdehyde (MDA) Assay (Thiobarbituric Acid Reactive Substances - TBARS):

    • Mix the homogenate with thiobarbituric acid (TBA) and trichloroacetic acid (TCA).

    • Heat at 95°C for 30 minutes.

    • Cool and centrifuge to pellet the precipitate.

    • Measure the absorbance of the supernatant at 532 nm.

    • Calculate MDA concentration using an extinction coefficient.

  • Superoxide Dismutase (SOD) Assay:

    • Use a commercially available kit based on the inhibition of a chromogen reduction by SOD.

    • Measure the absorbance at the recommended wavelength.

    • Calculate SOD activity based on the percentage of inhibition.

  • Reduced Glutathione (GSH) Assay:

    • Mix the homogenate with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

    • Measure the absorbance at 412 nm.

    • Calculate GSH concentration from a standard curve.

Protocol 4: TUNEL Assay for Apoptosis in Kidney Tissue
  • Tissue Preparation: Fix kidney tissue in 10% neutral buffered formalin and embed in paraffin. Cut 4-5 µm sections.

  • Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol.

  • Permeabilization: Treat sections with Proteinase K to retrieve antigens.

  • TUNEL Staining: Use a commercial TUNEL assay kit.

    • Incubate sections with terminal deoxynucleotidyl transferase (TdT) and biotin-dUTP.

    • Incubate with a streptavidin-HRP conjugate.

    • Visualize with a suitable chromogen (e.g., DAB).

  • Counterstaining: Counterstain with hematoxylin.

  • Microscopy and Quantification: Examine the sections under a light microscope. Count the number of TUNEL-positive (apoptotic) cells and the total number of cells in several high-power fields to determine the apoptotic index.

Visualizations

Nephrotoxicity_Pathway cluster_blood Bloodstream cluster_tubule Proximal Tubule Cell This compound This compound Megalin-Cubilin Megalin-Cubilin Receptor This compound->Megalin-Cubilin Binding Endosome Endosome Megalin-Cubilin->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Fusion ROS ROS Generation Lysosome->ROS Lysosomal Dysfunction Mitochondrion Mitochondrion Apoptosis Apoptosis Mitochondrion->Apoptosis Initiation ROS->Mitochondrion Damage

Caption: Signaling pathway of this compound induced nephrotoxicity.

Experimental_Workflow Animal Model Selection Animal Model Selection Treatment Groups Grouping: - Control - Drug - Drug + Protectant Animal Model Selection->Treatment Groups Drug Administration Drug Administration Treatment Groups->Drug Administration Sample Collection Blood & Kidney Collection Drug Administration->Sample Collection Biochemical Analysis Serum: Creatinine, BUN Kidney: KIM-1, MDA, SOD Sample Collection->Biochemical Analysis Histopathology H&E Staining TUNEL Assay Sample Collection->Histopathology Data Analysis Data Analysis Biochemical Analysis->Data Analysis Histopathology->Data Analysis Conclusion Conclusion Data Analysis->Conclusion

Caption: Experimental workflow for assessing nephroprotective strategies.

Troubleshooting_Logic High Variability High Variability Check Administration Consistent Drug Admin? High Variability->Check Administration Check Hydration Adequate Hydration? Check Administration->Check Hydration Yes Standardize Procedures Standardize all procedures Check Administration->Standardize Procedures No Ensure Water Access Ensure ad libitum water Check Hydration->Ensure Water Access No

Caption: Troubleshooting logic for high data variability.

Technical Support Center: Optimizing 3-O-Demethylfortimicin A Dosage Regimens in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing dosage regimens for 3-O-Demethylfortimicin A (ODMF) in animal models. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in research?

A1: this compound is an aminocyclitol antibiotic that is particularly effective against Gram-negative pathogens and Staphylococcus. In a research context, it is investigated for its antibacterial efficacy, pharmacokinetic profile, and potential toxicities to develop safe and effective therapeutic dosage regimens.

Q2: What are the key considerations when designing a dosage regimen for ODMF in animal models?

A2: The primary considerations are the animal species, the route of administration, the desired therapeutic effect, and the potential for toxicity. It is crucial to balance achieving a therapeutically effective concentration at the site of infection with minimizing the risk of dose-dependent toxicities, primarily nephrotoxicity and ototoxicity.

Q3: What are the known toxicities associated with ODMF and how can they be monitored?

A3: Like other aminoglycosides, the main toxicities of ODMF are nephrotoxicity (kidney damage) and ototoxicity (hearing and balance impairment).

  • Nephrotoxicity: Can be monitored by measuring blood urea nitrogen (BUN) and serum creatinine levels. Histopathological examination of the kidneys can confirm tubular damage.

  • Ototoxicity: Can be assessed through behavioral tests for balance and auditory brainstem response (ABR) testing for hearing.

Troubleshooting Guide

Issue 1: High variability in plasma concentrations of ODMF between individual animals.

  • Possible Cause: Inconsistent administration technique, particularly for intramuscular (IM) or subcutaneous (SC) injections.

  • Troubleshooting Steps:

    • Ensure consistent injection depth and volume for all animals.

    • Rotate injection sites to minimize local tissue irritation, which can affect absorption.

    • For intravenous (IV) administration, ensure the full dose is delivered and that there is no leakage from the injection site.

    • Consider using a different route of administration if variability remains high.

Issue 2: Animals are showing signs of nephrotoxicity at doses expected to be therapeutic.

  • Possible Cause: The therapeutic window in the chosen animal model may be narrower than anticipated. Dehydration can also exacerbate nephrotoxicity.

  • Troubleshooting Steps:

    • Reduce the dosage and/or increase the dosing interval.

    • Ensure animals have free access to water to maintain adequate hydration.

    • Monitor renal function parameters (BUN, creatinine) more frequently to detect early signs of toxicity.

    • Consider co-administration with a nephroprotective agent, though this would be an experimental variable.

Issue 3: Lack of efficacy at the current dosage regimen.

  • Possible Cause: The concentration of ODMF at the site of infection is insufficient. The pathogen may have or have developed resistance.

  • Troubleshooting Steps:

    • Increase the dose or decrease the dosing interval, while carefully monitoring for toxicity.

    • Measure the concentration of ODMF in the target tissue to confirm it is reaching effective levels.

    • Confirm the minimum inhibitory concentration (MIC) of the specific bacterial strain being used.

    • Consider combination therapy with another antibiotic, as synergy has been observed with agents like carbenicillin.[1]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from various animal studies.

Table 1: Acute Toxicity of this compound Disulfate [2]

Animal ModelRoute of AdministrationAcute LD50 (mg activity/kg)
MiceIntramuscular (IM)419
MiceIntravenous (IV)90
RatsIntramuscular (IM)778
RatsIntravenous (IV)96

Table 2: Subchronic and Chronic No-Observed-Adverse-Effect Level (NOAEL) for Renal Lesions [2]

Animal ModelRoute of AdministrationDurationNOAEL (mg activity/kg/day)
DogsIntramuscular (IM)1 month1
RatsIntramuscular (IM)1 month12
DogsIntramuscular (IM)6 months1
RatsIntramuscular (IM)6 months2

Table 3: Peak Plasma Concentrations (Cmax) in Human Volunteers (for reference) [3]

Route of AdministrationDose (mg/kg)Mean Cmax (µg/mL)
Intramuscular (IM)13.5
Intramuscular (IM)24.9
Intramuscular (IM)411.0
Intramuscular (IM)821.8
Intramuscular (IM)1641.3
Intravenous (IV)15.9
Intravenous (IV)212.2
Intravenous (IV)420.1
Intravenous (IV)836.7
Intravenous (IV)1666.4

Experimental Protocols

Protocol 1: Evaluation of Nephrotoxicity in a Rat Model (Adapted from studies on aminoglycosides)

  • Animal Model: Male Wistar rats (200-250g).

  • Acclimatization: House animals for at least one week before the experiment with free access to food and water.

  • Grouping: Divide animals into a control group (vehicle administration) and experimental groups receiving different doses of ODMF.

  • Dosing: Administer ODMF via the desired route (e.g., intramuscularly) once daily for a predetermined period (e.g., 7-14 days).

  • Sample Collection:

    • Collect blood samples at baseline and at regular intervals (e.g., every 3-4 days) via a suitable method (e.g., tail vein).

    • Collect 24-hour urine samples using metabolic cages at similar intervals.

  • Biochemical Analysis:

    • Centrifuge blood to obtain serum and measure BUN and creatinine concentrations.

    • Analyze urine for protein and enzyme markers of tubular damage (e.g., N-acetyl-β-D-glucosaminidase).

  • Histopathology:

    • At the end of the study, euthanize the animals and perfuse the kidneys with a fixative (e.g., 10% neutral buffered formalin).

    • Embed kidneys in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for microscopic examination of the proximal tubules.

Protocol 2: Pharmacokinetic Study in a Mouse Model

  • Animal Model: Male ICR mice (25-30g).

  • Acclimatization: As described in Protocol 1.

  • Dosing: Administer a single dose of ODMF via the desired route (e.g., intravenous or intramuscular).

  • Sample Collection:

    • Collect blood samples from a small cohort of animals at multiple time points post-administration (e.g., 5, 15, 30, 60, 120, 240 minutes).

    • A sparse sampling or serial bleeding approach may be necessary depending on the number of time points and blood volume limitations.

  • Sample Processing:

    • Process blood to obtain plasma or serum.

    • Store samples at -80°C until analysis.

  • Drug Concentration Analysis:

    • Quantify the concentration of ODMF in the plasma/serum samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software to calculate key parameters such as Cmax (peak concentration), Tmax (time to peak concentration), AUC (area under the curve), and half-life.

Visualizations

experimental_workflow Experimental Workflow for Dosage Regimen Optimization cluster_planning Phase 1: Planning and Initial Assessment cluster_optimization Phase 2: Regimen Optimization cluster_validation Phase 3: Validation start Define Therapeutic Goal and Animal Model pk_study Initial Pharmacokinetic Study start->pk_study dose_range Dose-Range Finding Toxicity Study start->dose_range efficacy_study Efficacy Study with Varied Regimens pk_study->efficacy_study dose_range->efficacy_study monitor_tox Monitor for Toxicity efficacy_study->monitor_tox adjust_dose Adjust Dose/Interval monitor_tox->adjust_dose Toxicity Observed? optimal_regimen Select Optimal Regimen monitor_tox->optimal_regimen No/Acceptable Toxicity adjust_dose->efficacy_study Re-evaluate confirm_study Confirmatory Efficacy and Toxicity Study optimal_regimen->confirm_study end Final Optimized Dosage Regimen confirm_study->end

Caption: Workflow for optimizing ODMF dosage regimens.

antibacterial_mechanism Antibacterial Mechanism of this compound odmf This compound bacterial_cell Bacterial Cell Wall/Membrane odmf->bacterial_cell Enters Cell ribosome 30S Ribosomal Subunit bacterial_cell->ribosome Binds to protein_synthesis Protein Synthesis ribosome->protein_synthesis Blocks/Inhibits mistranslation Mistranslation of mRNA ribosome->mistranslation mrna mRNA mrna->ribosome cell_death Bacterial Cell Death protein_synthesis->cell_death Leads to mistranslation->cell_death

Caption: Mechanism of antibacterial action of ODMF.

nephrotoxicity_pathway Signaling Pathway of Aminoglycoside-Induced Nephrotoxicity aminoglycoside Aminoglycoside (ODMF) proximal_tubule Proximal Tubule Cell aminoglycoside->proximal_tubule Uptake lysosome Lysosomal Accumulation proximal_tubule->lysosome ros Reactive Oxygen Species (ROS) Production lysosome->ros mitochondria Mitochondrial Damage ros->mitochondria apoptosis Apoptosis mitochondria->apoptosis cell_injury Tubular Cell Injury/Necrosis apoptosis->cell_injury

Caption: Pathway of aminoglycoside-induced nephrotoxicity.

References

addressing matrix effects in LC-MS/MS analysis of 3-O-Demethylfortimicin A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the LC-MS/MS analysis of 3-O-Demethylfortimicin A. This resource is intended for researchers, scientists, and drug development professionals to address common challenges, particularly those related to matrix effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis important?

This compound is an aminoglycoside antibiotic. The analysis of aminoglycosides is crucial due to their potential for nephrotoxicity and ototoxicity, necessitating therapeutic drug monitoring to ensure efficacy while minimizing adverse effects.[1][2] Specifically, this compound has demonstrated significantly higher antibacterial activity compared to its parent compound, fortimicin A, particularly against strains of Pseudomonas aeruginosa.[3]

Q2: What are matrix effects and how do they impact the analysis of this compound?

Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[4] These effects, which can either suppress or enhance the ion signal, are a primary cause of inaccuracy and imprecision in LC-MS/MS bioanalysis. For polar compounds like aminoglycosides, matrix effects can be pronounced, leading to unreliable quantification.

Q3: How can I assess the extent of matrix effects in my assay?

The matrix effect can be quantitatively assessed by comparing the peak area of an analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration. The resulting matrix factor (MF) indicates the degree of ion suppression (MF < 1) or enhancement (MF > 1). It is recommended to evaluate matrix effects using multiple lots of the biological matrix.

Q4: What is the most effective strategy to minimize matrix effects?

A multi-faceted approach is typically the most effective. This includes:

  • Optimized Sample Preparation: Employing techniques like solid-phase extraction (SPE) to remove interfering matrix components.

  • Chromatographic Separation: Using a suitable column and gradient to separate this compound from co-eluting matrix components.

  • Use of an Appropriate Internal Standard: A stable isotope-labeled (SIL) internal standard is highly recommended as it co-elutes with the analyte and experiences similar matrix effects, thus providing more accurate quantification.[5]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the LC-MS/MS analysis of this compound.

Issue 1: Poor Peak Shape or Tailing

  • Potential Cause: Suboptimal chromatographic conditions for a polar, basic compound like an aminoglycoside.

  • Troubleshooting Steps:

    • Mobile Phase Modification: The addition of an ion-pairing agent like heptafluorobutyric acid (HFBA) to the mobile phase can improve peak shape.[6] Alternatively, increasing the pH of the mobile phase with ammonium hydroxide can improve retention on a C18 column.[2]

    • Column Selection: Consider using a HILIC (Hydrophilic Interaction Liquid Chromatography) column, which is often more suitable for retaining and separating highly polar compounds like aminoglycosides.

    • Flow Rate: Lowering the flow rate can sometimes improve peak shape and separation.

Issue 2: High Signal Variability and Poor Reproducibility

  • Potential Cause: Significant and variable matrix effects between samples.

  • Troubleshooting Steps:

    • Improve Sample Cleanup: If using protein precipitation, consider switching to a more selective method like solid-phase extraction (SPE). A weak cation exchange (WCX) SPE sorbent can be effective for aminoglycosides.

    • Internal Standard Selection: If not already in use, incorporate a stable isotope-labeled internal standard for this compound. If a SIL-IS is unavailable, a structural analog can be used, but it may not compensate for matrix effects as effectively.[7]

    • Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to compensate for consistent matrix effects.[8]

Issue 3: Low Analyte Recovery

  • Potential Cause: Inefficient extraction of this compound from the sample matrix.

  • Troubleshooting Steps:

    • Optimize SPE Protocol: Ensure the SPE cartridge is properly conditioned and equilibrated. Optimize the pH of the sample load and wash solutions to ensure the analyte is retained. For a basic compound like this compound on a cation exchange sorbent, the sample should be loaded at a pH where the analyte is charged.

    • Elution Solvent Strength: The elution solvent must be strong enough to disrupt the interaction between the analyte and the SPE sorbent. For a WCX cartridge, this typically involves using an acidic elution solvent.

    • Protein Precipitation Efficiency: If using protein precipitation, ensure the ratio of precipitant (e.g., trichloroacetic acid or acetonitrile) to sample is optimal for complete protein removal.

Quantitative Data Summary

The following tables provide representative data for the analysis of aminoglycosides, which can be used as a benchmark when developing a method for this compound.

Table 1: Representative Recovery of Aminoglycosides from Plasma using Protein Precipitation

AminoglycosideMean Recovery (%)Reference
Amikacin95[1]
Gentamicin89[1]
Kanamycin102[1]
Neomycin B98[1]
Paromomycin105[1]
Tobramycin92[1]
Vancomycin99[1]

Table 2: Matrix Effect and Recovery of Aminoglycosides in Milk using Consecutive SPE (tC18-WCX)

AminoglycosideMatrix Effect (%)Recovery (%)Reference
Streptomycin105.285.1[4]
Dihydrostreptomycin112.988.7[4]
Spectinomycin85.675.4[4]
Kanamycin98.382.6[4]

Experimental Protocols

1. Solid-Phase Extraction (SPE) for Aminoglycosides from Plasma/Serum

This protocol is a general guideline and should be optimized for this compound.

  • Materials:

    • Weak Cation Exchange (WCX) SPE cartridges

    • Methanol (for conditioning)

    • Deionized Water (for equilibration)

    • Buffer for sample dilution (e.g., 25mM ammonium acetate, pH 6)

    • Wash Solution (e.g., 5% Methanol in water)

    • Elution Solution (e.g., 5% Formic Acid in Methanol)

    • Internal Standard (ideally a stable isotope-labeled analog of this compound)

  • Procedure:

    • Sample Pre-treatment: Spike plasma/serum samples with the internal standard. Dilute the sample 1:1 with the sample dilution buffer.

    • Conditioning: Condition the WCX SPE cartridge with 1 mL of methanol.

    • Equilibration: Equilibrate the cartridge with 1 mL of deionized water.

    • Loading: Load the pre-treated sample onto the SPE cartridge at a slow, consistent flow rate (e.g., 1-2 drops/second).

    • Washing: Wash the cartridge with 1 mL of the wash solution to remove interfering compounds.

    • Elution: Elute the analyte with 1 mL of the elution solution.

    • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Parameters

These are starting parameters and will require optimization for this compound.

  • Liquid Chromatography:

    • Column: HILIC column (e.g., Zwitterionic) or a C18 column with a modified mobile phase.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start with a high percentage of organic phase for HILIC or a low percentage for reversed-phase and adjust the gradient to achieve optimal separation.

    • Flow Rate: 0.3 - 0.5 mL/min

    • Injection Volume: 5 - 10 µL

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: These will need to be determined by infusing a standard solution of this compound. Select the precursor ion (parent mass) and optimize the collision energy to identify the most abundant and stable product ions.

Visualizations

troubleshooting_workflow cluster_issues Identify the Issue cluster_solutions Potential Solutions start Poor Analytical Results? peak_shape Poor Peak Shape start->peak_shape variability High Variability start->variability recovery Low Recovery start->recovery solution_peak Optimize Mobile Phase / Column peak_shape->solution_peak solution_variability Improve Sample Cleanup / Use SIL-IS variability->solution_variability solution_recovery Optimize SPE Protocol recovery->solution_recovery

References

Validation & Comparative

Comparative Efficacy of 3-O-Demethylfortimicin A and Fortimicin A: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the in vitro and in vivo activities of 3-O-Demethylfortimicin A and its parent compound, fortimicin A, reveals enhanced potency of the demethylated derivative, particularly against clinically significant Gram-negative pathogens. This guide synthesizes available experimental data to provide a comparative overview for researchers, scientists, and drug development professionals.

Executive Summary

This compound (ODMF), a derivative of the aminoglycoside antibiotic fortimicin A, demonstrates superior or comparable antibacterial activity against a broad spectrum of bacteria. The most significant enhancement in potency is observed against Pseudomonas aeruginosa, a pathogen notorious for its intrinsic and acquired resistance mechanisms. Both compounds exhibit a rapid bactericidal effect and are resistant to several aminoglycoside-inactivating enzymes. This guide presents a detailed comparison of their efficacy, supported by quantitative data, experimental protocols, and a depiction of their mechanism of action.

Data Presentation: In Vitro Antibacterial Activity

Studies have reported that this compound is two- to fourfold more active than fortimicin A against most bacterial species tested.[1] The overall activity of ODMF was found to be superior to that of fortimicin A for all groups of organisms examined, with the most pronounced difference—approximately three-fold—against strains of Pseudomonas aeruginosa.[2]

Table 1: Comparative Antibacterial Activity (Qualitative Summary)

Bacterial Species/GroupThis compound (ODMF) Activity vs. Fortimicin AKey Findings
Pseudomonas aeruginosaSuperiorODMF shows significantly greater activity, overcoming some of the limitations of fortimicin A against this pathogen.[2][3]
EnterobacteriaceaeSuperior to ComparableODMF is generally more active against species such as Proteus mirabilis, indole-positive Proteus, and Providencia.[2]
Staphylococcus aureusComparableBoth antibiotics are active in low concentrations against S. aureus.[2]
Group D StreptococciPoorBoth compounds exhibit weak activity against this group of bacteria.[2]

Experimental Protocols

The primary method for determining the in vitro efficacy of these antibiotics is the broth microdilution susceptibility test. This method is a standardized and widely accepted technique for quantifying the minimal inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.

Broth Microdilution Susceptibility Testing Protocol

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for aminoglycoside testing.

1. Preparation of Antimicrobial Solutions:

  • Stock solutions of this compound and fortimicin A are prepared in a suitable solvent as specified by the manufacturer.

  • Serial two-fold dilutions of each antibiotic are made in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations.

2. Inoculum Preparation:

  • Bacterial isolates are cultured on an appropriate agar medium overnight.

  • Several colonies are used to prepare a bacterial suspension in a sterile broth or saline solution.

  • The suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

  • The standardized inoculum is further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Test Procedure:

  • Aliquots of the prepared antibiotic dilutions are dispensed into the wells of a 96-well microtiter plate.

  • The diluted bacterial inoculum is added to each well.

  • Positive (bacterium and broth without antibiotic) and negative (broth only) controls are included on each plate.

  • The plates are incubated at 35-37°C for 16-20 hours in ambient air.

4. Interpretation of Results:

  • The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Experimental Workflow for MIC Determination

G cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis A Prepare serial dilutions of antibiotics in Mueller-Hinton Broth B Prepare standardized bacterial inoculum (0.5 McFarland) C Dispense antibiotic dilutions into 96-well plate B->C D Inoculate wells with bacterial suspension C->D E Incubate at 35-37°C for 16-20 hours D->E F Visually inspect for bacterial growth E->F G Determine Minimum Inhibitory Concentration (MIC) F->G G A Fortimicin A / ODMF enters the bacterial cell B Binds to the 30S ribosomal subunit A->B C Interferes with protein synthesis B->C D Induces misreading of mRNA C->D E Production of aberrant proteins D->E F Disruption of cell membrane integrity E->F G Bacterial cell death F->G G A Aminoglycoside Treatment B Production of Misfolded Proteins A->B C Envelope Stress B->C D Activation of Cpx Stress Response C->D E Expression of Stress-Related Genes D->E F Attempted Cellular Repair and Protection E->F

References

A Comparative Analysis of the Antibacterial Spectrum of 3-O-Demethylfortimicin A and Other Aminoglycosides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro antibacterial activity of 3-O-Demethylfortimicin A, a derivative of fortimicin A, against other clinically important aminoglycosides: Gentamicin, Amikacin, and Tobramycin. The data presented is intended to offer an objective overview of their respective antibacterial spectrums, supported by quantitative data and standardized experimental protocols.

Executive Summary

This compound demonstrates a broad spectrum of antibacterial activity, comparable in many respects to established aminoglycosides. Notably, its activity against certain Gram-negative bacilli, particularly Pseudomonas aeruginosa, shows promise. This guide summarizes the available Minimum Inhibitory Concentration (MIC) data and outlines the standardized methodology used for its determination, providing a framework for comparative analysis in a research and development context.

Comparative Antibacterial Spectrum: MIC Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values (in µg/mL) of this compound, Gentamicin, Amikacin, and Tobramycin against a range of clinically relevant Gram-positive and Gram-negative bacteria. Lower MIC values indicate greater potency.

Bacterial SpeciesThis compound (µg/mL)Gentamicin (µg/mL)Amikacin (µg/mL)Tobramycin (µg/mL)
Gram-Positive
Staphylococcus aureusSimilar to other aminoglycosides[1]0.25 - 2[2]≤0.25 - >32Similar to Gentamicin[3]
Enterococcus faecalisPoor activityWeak efficacy[4]Data not availableInactive[5]
Gram-Negative
Escherichia coliSimilar to other aminoglycosides[1]0.128 - >0.128[6]0.19 - 16[7]Similar to Gentamicin[5]
Klebsiella pneumoniaeSimilar to other aminoglycosides[1]Active[4]Active[8]Active
Proteus mirabilisMost active among compared aminoglycosidesActive[4]Active[8]Active
Pseudomonas aeruginosaMore active than Fortimicin A; Less active than Amikacin and Tobramycin[1]0.25 - 512[2]0.25 - 512<0.25 - >512[3]
Acinetobacter spp.Less active than Amikacin and Tobramycin[1]ActiveActive[8]Active
Enterobacter spp.Similar to other aminoglycosides[1]Active[4]Active[8]Active
Serratia spp.Similar to other aminoglycosides[1]Active[4]Active[8]Less active than Gentamicin[5]

Note: Data for this compound is limited in publicly available literature. The comparisons are drawn from studies that evaluated its activity alongside other aminoglycosides. The MIC ranges for other aminoglycosides are representative values from various studies and can vary depending on the specific strains tested.

Key Observations

  • Gram-Negative Activity: All four aminoglycosides exhibit potent activity against a broad range of Gram-negative bacteria. This compound shows comparable activity to gentamicin, amikacin, and tobramycin against members of the Enterobacteriaceae family.[1]

  • Pseudomonas aeruginosa Activity: While this compound is noted to have superior activity against P. aeruginosa compared to its parent compound, fortimicin A, studies suggest that amikacin and tobramycin are generally more potent against this challenging pathogen.[1]

  • Gram-Positive Activity: Similar to other aminoglycosides, this compound has activity against Staphylococcus aureus.[1] However, activity against enterococci is generally poor for this class of antibiotics.[4][5]

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a critical in vitro method for assessing the antibacterial spectrum of a compound. The following is a generalized protocol based on the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Protocol: Broth Microdilution for MIC Determination
  • Preparation of Antimicrobial Agent Stock Solution:

    • Accurately weigh a sufficient amount of the antimicrobial agent and dissolve it in a suitable solvent to create a high-concentration stock solution.

    • Sterilize the stock solution by filtration through a 0.22 µm filter.

  • Preparation of Microdilution Plates:

    • Dispense sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into all wells of a 96-well microtiter plate.

    • Perform serial two-fold dilutions of the antimicrobial agent stock solution across the wells of the plate to achieve a range of final concentrations.

    • Leave a well with only broth as a positive control (growth control) and a well with uninoculated broth as a negative control (sterility control).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select several morphologically similar colonies of the test bacterium.

    • Suspend the colonies in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to an approximate bacterial concentration of 1.5 x 10⁸ CFU/mL.

    • Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Inoculate each well (except the negative control) with the prepared bacterial suspension.

    • Seal the plates to prevent evaporation and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation of Results:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Antimicrobial Stock Solution plate Serial Dilution in Microtiter Plate stock->plate inoculation Inoculation of Plates plate->inoculation inoculum Standardized Bacterial Inoculum (0.5 McFarland) inoculum->inoculation incubation Incubation (35°C, 16-20h) inoculation->incubation reading Visual Reading of Growth incubation->reading mic MIC Determination reading->mic

Caption: Workflow for MIC determination via broth microdilution.

This guide provides a foundational comparison of this compound with other key aminoglycosides. Further in-depth studies with a broader range of clinical isolates are warranted to fully elucidate its potential role in antibacterial therapy.

References

Navigating the Analytical Maze: A Comparative Guide to HPLC Methods for 3-O-Demethylfortimicin A and Related Aminoglycosides in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents in biological samples is a cornerstone of pharmacokinetic, toxicokinetic, and clinical studies. This guide offers a comparative overview of High-Performance Liquid Chromatography (HPLC) methods applicable to the analysis of 3-O-Demethylfortimicin A and other aminoglycoside antibiotics in various biological matrices. Due to a lack of publicly available, validated HPLC methods specifically for this compound, this guide draws upon established and validated methods for structurally related and co-classified aminoglycoside antibiotics. The principles and techniques detailed herein provide a robust framework for developing and validating a suitable analytical method for the target compound.

Aminoglycosides, a class of potent bactericidal antibiotics, are characterized by their hydrophilic nature and lack of a strong chromophore, which presents unique challenges for their quantification using conventional HPLC with UV detection. Consequently, analytical methods often necessitate derivatization or the use of more sophisticated detection techniques like mass spectrometry (MS). This guide will explore and compare various approaches, providing a clear understanding of their respective performance characteristics.

Comparative Analysis of HPLC and LC-MS/MS Methods for Aminoglycoside Quantification

The following table summarizes the performance of different validated HPLC and LC-MS/MS methods for the determination of various aminoglycoside antibiotics in biological matrices such as plasma, serum, and urine. This comparative data allows for an informed decision on the most suitable analytical approach based on the required sensitivity, specificity, and available instrumentation.

Analyte(s)MethodBiological MatrixLinearity RangeLOQAccuracy (%)Precision (% RSD)Recovery (%)Reference
Gentamicin C1, C1a, C2HPLC-UV (pre-column derivatization with FDNB)Plasma, Urine0.1 - 50 µg/mL0.07 - 0.1 µg/mLNot explicitly stated< 10%72% (Plasma), 98% (Urine)[1][2]
EtimicinLC-MS/MSSerum50 - 20,000 ng/mL50 ng/mL93.3 - 106.7%≤ 10.9%85.2 - 92.5%[3]
EtimicinLC-MS/MSUrine50 - 10,000 ng/mL50 ng/mL95.8 - 104.2%≤ 8.7%90.1 - 96.3%[3]
AmikacinLC-MS/MSSerum0.25 - 80 mg/L0.25 mg/LWithin ± 15%< 15%Not explicitly stated[4]
TobramycinLC-MS/MSSerum0.15 - 50 mg/L0.15 mg/LNot explicitly stated< 6%Not explicitly stated[5]
Various Aminoglycosides (Review)HPLC with various detectorsVariousHighly variable (ng/mL to µg/mL)Not specifiedGenerally within ± 15%Generally < 15%61.0% to 114.0%[6][7][8]

Experimental Workflow for Aminoglycoside Analysis

The successful quantification of aminoglycosides in biological matrices relies on a well-defined experimental workflow. The following diagram illustrates a typical process from sample collection to data analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data_processing Data Processing & Analysis sample_collection Biological Sample Collection (e.g., Plasma, Serum, Urine) protein_precipitation Protein Precipitation (e.g., Acetonitrile, Methanol) sample_collection->protein_precipitation spe Solid-Phase Extraction (SPE) (Optional, for cleanup & concentration) protein_precipitation->spe derivatization Pre-column Derivatization (for UV or Fluorescence Detection) protein_precipitation->derivatization If applicable hplc_injection HPLC/LC-MS/MS Injection protein_precipitation->hplc_injection Direct injection (less common) spe->derivatization If applicable spe->hplc_injection derivatization->hplc_injection chromatographic_separation Chromatographic Separation (Reversed-Phase C18 Column) hplc_injection->chromatographic_separation detection Detection (UV, Fluorescence, or MS/MS) chromatographic_separation->detection peak_integration Peak Integration & Quantification detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve data_reporting Data Reporting & Interpretation calibration_curve->data_reporting

Caption: Generalized experimental workflow for the HPLC-based analysis of aminoglycosides in biological matrices.

Detailed Experimental Protocols

Below are representative experimental protocols for the analysis of aminoglycosides in biological matrices, based on published and validated methods. These can serve as a starting point for the development of a method for this compound.

Method 1: HPLC-UV with Pre-column Derivatization for Gentamicin Components[1][2]

This method is suitable for laboratories equipped with standard HPLC-UV systems and demonstrates the common need for derivatization to enhance the detectability of aminoglycosides.

  • Sample Preparation (Plasma):

    • To 200 µL of plasma, add an internal standard and 800 µL of Tris buffer.

    • Vortex and centrifuge to mix.

    • Load the supernatant onto a pre-conditioned polymeric solid-phase extraction (SPE) cartridge.

    • Wash the cartridge with water and methanol.

    • Elute interfering substances with a mild organic solvent.

    • Carry out the derivatization on the SPE cartridge by adding a solution of 1-fluoro-2,4-dinitrobenzene (FDNB) in acetonitrile and incubating at an elevated temperature.

    • Elute the derivatized analytes with an appropriate solvent mixture.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase for HPLC injection.

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and an aqueous buffer (e.g., phosphate or acetate buffer).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV detector set at 365 nm.

Method 2: LC-MS/MS for Etimicin in Serum[3]

This method offers high sensitivity and specificity, making it ideal for clinical and research applications where low concentrations need to be accurately measured.

  • Sample Preparation:

    • To 50 µL of a serum sample, add 50 µL of an internal standard working solution (e.g., a deuterated analog of the analyte).

    • Add 400 µL of methanol to precipitate proteins.

    • Vortex for 1 minute and then centrifuge at high speed (e.g., 17,000 x g) for 10 minutes.

    • Transfer 200 µL of the supernatant and mix with 200 µL of the initial mobile phase.

    • This solution is then ready for injection into the LC-MS/MS system.

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: C18 column suitable for mass spectrometry (e.g., Waters XTerra MS C18, 2.1 x 150 mm, 3.5 µm).

    • Mobile Phase: Isocratic elution with a mixture of an aqueous solution (e.g., water with ammonia and acetic acid) and methanol.

    • Flow Rate: 0.35 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and internal standard.

Conclusion

References

in vitro and in vivo correlation of 3-O-Demethylfortimicin A activity

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the In Vitro and In Vivo Activity of 3-O-Demethylfortimicin A

Introduction

This compound (ODMF), a derivative of the aminoglycoside antibiotic fortimicin A, has demonstrated significant antibacterial activity, particularly against Gram-negative pathogens and Staphylococcus aureus.[1] This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of this compound against other prominent aminoglycoside antibiotics, supported by experimental data. The correlation between its performance in laboratory settings (in vitro) and in living organisms (in vivo) is crucial for predicting its clinical potential.

Data Presentation: In Vitro Activity

The in vitro activity of aminoglycoside antibiotics is primarily evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables summarize the comparative MIC data for this compound and other aminoglycosides against various bacterial species.

Table 1: Comparative In Vitro Activity (MIC in μg/mL) of this compound, Fortimicin A, and Gentamicin

Organism (No. of Strains)AntibioticMIC50MIC90
Enterobacteriaceae This compound1.63.1
Fortimicin A3.16.2
Gentamicin0.81.6
Pseudomonas aeruginosa This compound6.212.5
Fortimicin A12.550
Gentamicin1.63.1
Staphylococcus aureus This compound0.80.8
Fortimicin A1.61.6
Gentamicin0.40.4

Data sourced from a study involving 256 organisms. MIC50 and MIC90 represent the concentrations required to inhibit 50% and 90% of the isolates, respectively.[2]

Table 2: Comparative In Vitro Activity (MIC in μg/mL) of this compound, Amikacin, and Tobramycin

OrganismThis compoundAmikacinTobramycin
Enterobacteriaceae Similar ActivitySimilar ActivitySimilar Activity
Pseudomonas aeruginosa Less ActiveMore ActiveMore Active
Acinetobacter spp. Less ActiveMore ActiveMore Active
Staphylococcus aureus Similar ActivitySimilar ActivitySimilar Activity

This table summarizes findings from a large-scale study against 5,230 clinical isolates.[3] While specific MIC values were not provided in the abstract, the relative activities were reported.

Data Presentation: In Vivo Efficacy

The in vivo efficacy of this compound was evaluated in mouse protection tests, where the antibiotic's ability to protect mice from lethal bacterial infections was assessed.

Table 3: In Vivo Protective Activity in Mice Infected with Various Pathogens

PathogenMost ActiveModerately ActiveLeast Active
Escherichia coli GentamicinThis compoundFortimicin A
Klebsiella pneumoniae GentamicinThis compoundFortimicin A
Proteus vulgaris GentamicinThis compoundFortimicin A
Staphylococcus aureus GentamicinThis compoundFortimicin A
Pseudomonas aeruginosa GentamicinThis compoundFortimicin A

This table reflects the relative protective activity of the three aminoglycosides in murine infection models.[2]

In Vitro and In Vivo Correlation

A strong in vitro and in vivo correlation is a desirable characteristic for a new drug candidate, as it suggests that the laboratory findings are likely to translate to a clinical setting. For this compound, its superior in vitro activity against Pseudomonas aeruginosa compared to fortimicin A was also confirmed in in vivo studies.[2] However, while this compound showed promising in vitro activity against many Enterobacteriaceae, gentamicin was generally more potent in the in vivo mouse protection tests.[2] This highlights the importance of comprehensive in vivo testing to determine the overall therapeutic potential of an antibiotic.

Experimental Protocols

In Vitro Susceptibility Testing (MIC Determination)

The Minimum Inhibitory Concentrations (MICs) are typically determined using a standardized microdilution or agar dilution method as outlined by the Clinical and Laboratory Standards Institute (CLSI).

  • Bacterial Isolate Preparation: A standardized inoculum of the test bacterium is prepared, usually to a concentration of 5 x 10^5 colony-forming units (CFU)/mL.

  • Antibiotic Dilution: Serial twofold dilutions of the antibiotics are prepared in Mueller-Hinton broth or on agar plates.

  • Inoculation: The bacterial suspension is inoculated into the wells of the microtiter plates or onto the surface of the agar plates containing the various antibiotic concentrations.

  • Incubation: The plates are incubated at 35-37°C for 16-20 hours.

  • MIC Reading: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

In Vivo Efficacy Testing (Mouse Protection Test)

The in vivo efficacy is assessed by determining the ability of the antibiotic to protect infected mice from mortality.

  • Animal Model: Typically, groups of 5-10 mice are used for each experimental and control group.

  • Infection: Mice are infected with a lethal dose of the bacterial pathogen, often via intraperitoneal injection. The bacterial inoculum is standardized to cause death in control animals within a specified timeframe (e.g., 24-48 hours).

  • Treatment: The test antibiotics are administered to the mice, usually subcutaneously or intramuscularly, at various doses. Treatment may be given at the time of infection and/or at specific intervals post-infection.

  • Observation: The mice are observed for a set period (e.g., 7-14 days), and the number of survivors in each group is recorded.

  • Endpoint: The efficacy of the antibiotic is often expressed as the 50% effective dose (ED50), which is the dose required to protect 50% of the infected animals from death.

Mandatory Visualization

IVIVC_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_correlation In Vitro-In Vivo Correlation (IVIVC) invitro_start Bacterial Strains mic_determination MIC Determination (Broth/Agar Dilution) invitro_start->mic_determination bactericidal_assays Time-Kill Assays invitro_start->bactericidal_assays enzyme_stability Aminoglycoside-Inactivating Enzyme Assays invitro_start->enzyme_stability invitro_data In Vitro Activity Profile (MIC50, MIC90, etc.) mic_determination->invitro_data bactericidal_assays->invitro_data enzyme_stability->invitro_data correlation_analysis Correlation Analysis invitro_data->correlation_analysis animal_model Mouse Infection Model pathogen_challenge Bacterial Challenge (e.g., Intraperitoneal) animal_model->pathogen_challenge treatment Antibiotic Administration (e.g., Subcutaneous) pathogen_challenge->treatment observation Observation Period (Survival, Clinical Signs) treatment->observation invivo_data In Vivo Efficacy Data (ED50, Survival Rate) observation->invivo_data invivo_data->correlation_analysis predictive_model Predictive Model of Clinical Efficacy correlation_analysis->predictive_model

Caption: Workflow for establishing the in vitro-in vivo correlation of an antibiotic.

Conclusion

This compound is a potent aminoglycoside antibiotic with a favorable in vitro activity profile, demonstrating superiority over its parent compound, fortimicin A, particularly against P. aeruginosa.[2][4] Its activity against Enterobacteriaceae and S. aureus is comparable to that of other established aminoglycosides like amikacin and tobramycin.[3] While in vivo studies in mice confirm its efficacy, they also indicate that other aminoglycosides, such as gentamicin, may exhibit greater protective effects against certain pathogens in this model.[2] The observed correlation between the in vitro and in vivo data for P. aeruginosa is encouraging. Further research, including pharmacokinetic and pharmacodynamic studies, is warranted to fully elucidate the therapeutic potential of this compound.

References

comparative analysis of the synthesis routes for 3-O-Demethylfortimicin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the synthesis routes for 3-O-demethylfortimicin A, a potent analog of the aminoglycoside antibiotic fortimicin A. The enhanced antibacterial activity of this compound, particularly against strains of Pseudomonas aeruginosa, has made its synthesis a subject of significant interest in the development of new antimicrobial agents.[1][2] This document outlines the established semi-synthetic route, offers a comparative perspective on alternative chemical strategies for the key demethylation step, and provides detailed experimental protocols to support further research and development.

The Established Semisynthetic Route from Fortimicin B

The only reported synthesis of this compound is a semi-synthetic approach starting from fortimicin B.[1][2] This method involves a two-step process: the demethylation of the 3-O-methyl group of fortimicin B, followed by the addition of a glycyl moiety at the 4-N position.

The overall synthetic transformation is depicted in the workflow below:

G FortimicinB Fortimicin B DemethylfortimicinB 3-O-Demethylfortimicin B FortimicinB->DemethylfortimicinB Step 1: 3-O-Demethylation DemethylfortimicinA This compound DemethylfortimicinB->DemethylfortimicinA Step 2: 4-N-Glycylation G Demethylation 3-O-Demethylation of Fortimicin B LiEtNH2 Lithium in Ethylamine (Reported Method) Demethylation->LiEtNH2 BBr3 Boron Tribromide (BBr3) (Alternative) Demethylation->BBr3 AlCl3 Aluminum Chloride (AlCl3) (Alternative) Demethylation->AlCl3 AlkylThiols Alkyl Thiols (Alternative) Demethylation->AlkylThiols

References

Validating the Mechanism of Action of 3-O-Demethylfortimicin A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 3-O-Demethylfortimicin A (ODMF), an aminoglycoside antibiotic, with its parent compound, fortimicin A, and the widely used aminoglycoside, gentamicin. This analysis is supported by experimental data to validate its mechanism of action and antibacterial efficacy.

Executive Summary

This compound, a derivative of fortimicin A, demonstrates potent antibacterial activity, particularly against problematic Gram-negative pathogens such as Pseudomonas aeruginosa. Its mechanism of action aligns with other aminoglycoside antibiotics, primarily through the inhibition of bacterial protein synthesis by targeting the 30S ribosomal subunit. This guide will delve into the specifics of this mechanism, present comparative in vitro efficacy data, and provide detailed experimental protocols for key assays.

Mechanism of Action: Targeting Bacterial Protein Synthesis

Aminoglycoside antibiotics, including this compound, exert their bactericidal effects by irreversibly binding to the bacterial 30S ribosomal subunit. This interaction disrupts the fidelity of protein synthesis, leading to cell death. The primary steps in this mechanism are:

  • Binding to the 30S Ribosomal Subunit: Aminoglycosides bind with high affinity to the A-site on the 16S ribosomal RNA of the 30S ribosome.[1] This binding event alters the conformation of the A-site.

  • Induction of Codon Misreading: The conformational change in the A-site leads to the misreading of the mRNA codon during the delivery of aminoacyl-tRNA.[1][2][3] This results in the incorporation of incorrect amino acids into the growing polypeptide chain, leading to the production of non-functional or toxic proteins.

  • Inhibition of Translocation: The binding of aminoglycosides can also interfere with the translocation of the peptidyl-tRNA from the A-site to the P-site, thereby halting protein elongation.

  • Disruption of Ribosomal Function: The accumulation of abnormal initiation complexes and the premature termination of translation further contribute to the disruption of normal ribosomal function.[2]

This targeted disruption of protein synthesis is a hallmark of the aminoglycoside class of antibiotics and is the validated mechanism of action for this compound.

cluster_bacterium Bacterial Cell 30S_Subunit 30S Ribosomal Subunit mRNA mRNA Protein Aberrant Protein 30S_Subunit->Protein Causes codon misreading 50S_Subunit 50S Ribosomal Subunit 50S_Subunit->Protein Inhibits translocation tRNA Aminoacyl-tRNA tRNA->30S_Subunit Incorrect binding ODMF This compound ODMF->30S_Subunit Binds to A-site CellDeath Bacterial Cell Death Protein->CellDeath

Figure 1: Mechanism of action of this compound.

Comparative In Vitro Activity

The antibacterial efficacy of this compound has been evaluated against a range of clinically relevant bacteria and compared with fortimicin A and gentamicin. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.

Table 1: Comparative MIC Values (μg/mL) against Pseudomonas aeruginosa

AntibioticMIC RangeMIC50MIC90
This compound 0.5 - >128832
Fortimicin A 2 - >12832128
Gentamicin 0.25 - >128416

Data compiled from multiple studies. MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Table 2: Comparative MIC Values (μg/mL) against Enterobacteriaceae

AntibioticEscherichia coliKlebsiella pneumoniaeEnterobacter cloacae
This compound 0.25 - 80.5 - 160.5 - 32
Fortimicin A 0.5 - 161 - 321 - 64
Gentamicin 0.12 - 40.25 - 80.25 - 16

Data represents typical MIC ranges observed in various studies.

The data indicates that this compound generally exhibits superior activity against Pseudomonas aeruginosa compared to its parent compound, fortimicin A. While gentamicin shows potent activity against Enterobacteriaceae, this compound maintains comparable efficacy.

Resistance Mechanisms

A significant challenge in antibiotic therapy is the emergence of resistance. For aminoglycosides, a primary mechanism of resistance is enzymatic modification by aminoglycoside-modifying enzymes (AMEs). Both this compound and fortimicin A are reported to be susceptible to inactivation by 3-N-acetyltransferase-I.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol outlines the standardized method for determining the MIC of an antimicrobial agent.

A Prepare serial two-fold dilutions of the antibiotic in a 96-well microtiter plate. B Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL). A->B C Include a positive control (bacteria, no antibiotic) and a negative control (broth, no bacteria). B->C D Incubate the plate at 35-37°C for 16-20 hours. C->D E Determine the MIC as the lowest concentration of the antibiotic that completely inhibits visible growth. D->E

Figure 2: Workflow for MIC determination by broth microdilution.

Materials:

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Stock solution of the antibiotic

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Antibiotic Dilutions:

    • Prepare a stock solution of the antibiotic in a suitable solvent.

    • Perform serial two-fold dilutions of the antibiotic in MHB across the wells of a 96-well plate. The final volume in each well should be 50 µL.

  • Preparation of Bacterial Inoculum:

    • Culture the bacterial strain overnight on an appropriate agar medium.

    • Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial suspension to each well containing the antibiotic dilutions.

    • Include a positive control well containing the bacterial suspension without any antibiotic and a negative control well containing only MHB.

    • Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacteria. This can be confirmed by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.

In Vitro Protein Synthesis Inhibition Assay

This assay directly measures the effect of an antibiotic on bacterial protein synthesis.

Principle:

This assay utilizes a cell-free transcription-translation system derived from E. coli. A reporter gene (e.g., luciferase or green fluorescent protein) is transcribed and translated in vitro. The amount of protein produced is quantified and compared between samples treated with the antibiotic and untreated controls.

Materials:

  • E. coli S30 cell-free extract

  • Amino acid mixture

  • Energy source (ATP, GTP)

  • Reporter plasmid DNA (e.g., containing luciferase gene)

  • This compound and other comparator antibiotics

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the E. coli S30 extract, amino acid mixture, energy source, and reporter plasmid DNA.

    • Add varying concentrations of this compound or other test antibiotics to the reaction mixtures. Include a no-antibiotic control.

  • Incubation:

    • Incubate the reaction mixtures at 37°C for a specified time (e.g., 1-2 hours) to allow for transcription and translation to occur.

  • Quantification of Protein Synthesis:

    • If using a luciferase reporter, add the luciferase assay reagent to each reaction.

    • Measure the luminescence using a luminometer. The light output is directly proportional to the amount of functional luciferase synthesized.

  • Data Analysis:

    • Calculate the percentage of protein synthesis inhibition for each antibiotic concentration relative to the no-antibiotic control.

    • Determine the IC₅₀ value, which is the concentration of the antibiotic that inhibits protein synthesis by 50%.

cluster_workflow Protein Synthesis Inhibition Assay Workflow Setup Set up in vitro transcription-translation reaction Addition Add this compound and controls Setup->Addition Incubation Incubate at 37°C Addition->Incubation Quantification Quantify reporter protein (e.g., luminescence) Incubation->Quantification Analysis Calculate % inhibition and IC50 Quantification->Analysis

Figure 3: Logical workflow of an in vitro protein synthesis inhibition assay.

Conclusion

This compound is a potent aminoglycoside antibiotic that validates its mechanism of action through the targeted inhibition of bacterial protein synthesis at the 30S ribosomal subunit. Comparative data demonstrates its enhanced activity against key pathogens like P. aeruginosa when compared to fortimicin A. The experimental protocols provided herein offer standardized methods for further investigation and validation of its antibacterial properties. This information is critical for researchers and professionals involved in the discovery and development of new antimicrobial agents.

References

Assessing the Post-Antibiotic Effect of Aminoglycosides Against Pseudomonas aeruginosa: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the post-antibiotic effect (PAE) of several aminoglycoside antibiotics against Pseudomonas aeruginosa. While this guide aims to assess the PAE of 3-O-Demethylfortimicin A, a comprehensive search of the scientific literature did not yield specific quantitative data for its post-antibiotic effect. However, data on its parent compound, fortimicin A, indicates it possesses rapid bactericidal action, a characteristic shared with other aminoglycosides.[1] Notably, this compound has demonstrated superior in-vitro activity against strains of Pseudomonas aeruginosa when compared to fortimicin A.

This guide presents available quantitative data for other clinically important aminoglycosides—amikacin, gentamicin, netilmicin, and tobramycin—to provide a valuable comparative context for researchers. The post-antibiotic effect is a critical pharmacodynamic parameter, representing the persistent suppression of bacterial growth after limited exposure to an antimicrobial agent.[2][3] For aminoglycosides, this effect is typically concentration-dependent and is a key rationale for less frequent, high-dose administration regimens.[4]

Comparative Post-Antibiotic Effect (PAE) of Aminoglycosides

The following table summarizes the in-vitro post-antibiotic effect of amikacin, gentamicin, netilmicin, and tobramycin against two strains of Pseudomonas aeruginosa. The data is derived from a study by Isaksson et al. (1988).

AntibioticP. aeruginosa StrainConcentration (mg/L)Post-Antibiotic Effect (PAE) in hours
Amikacin ATCC 27853324.4
LU 538325.4
Gentamicin ATCC 2785382.7
LU 53884.0
Netilmicin ATCC 2785383.1
LU 53883.9
Tobramycin ATCC 2785386.9
LU 53885.4

Experimental Protocols

The determination of the in-vitro post-antibiotic effect, as reported in the comparative data, was conducted using a bioluminescent assay of bacterial ATP. This method offers a rapid and sensitive measure of bacterial viability and regrowth.

Experimental Protocol: Bioluminescent Assay for PAE Determination

  • Bacterial Culture Preparation: Strains of Pseudomonas aeruginosa are cultured in a suitable broth medium to reach the logarithmic growth phase.

  • Antibiotic Exposure: The bacterial cultures are exposed to specific concentrations of the aminoglycoside antibiotics for a defined period, typically one hour.

  • Antibiotic Removal: The antibiotic is rapidly removed from the culture. This is commonly achieved by a significant dilution (e.g., 10-3) of the culture medium.

  • Regrowth Monitoring: The regrowth of the bacteria is monitored at regular intervals (e.g., hourly). In this method, bacterial viability is assessed by measuring the intracellular concentration of adenosine triphosphate (ATP) using a bioluminometer. The light emission from the luciferin-luciferase reaction is proportional to the ATP concentration, which correlates with the number of viable bacteria.

  • PAE Calculation: The post-antibiotic effect is calculated as the difference in time it takes for the antibiotic-exposed culture to increase by one log10 in ATP concentration compared to a control culture that was not exposed to the antibiotic.

Visualizations

Experimental Workflow for PAE Determination

The following diagram illustrates the key steps in determining the post-antibiotic effect using the bioluminescent assay method.

PAE_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_removal Removal cluster_monitoring Monitoring & Analysis start Start culture Bacterial Culture (Logarithmic Phase) start->culture exposure Incubate with Antibiotic (1h) culture->exposure removal Remove Antibiotic (e.g., Dilution) exposure->removal monitoring Monitor Regrowth (ATP Bioluminescence) removal->monitoring calculation Calculate PAE monitoring->calculation end End calculation->end

Caption: Experimental workflow for determining the Post-Antibiotic Effect (PAE).

Mechanism of Action of Aminoglycoside Antibiotics

This diagram illustrates the mechanism by which aminoglycoside antibiotics inhibit bacterial protein synthesis.

Aminoglycoside_MOA cluster_bacterium Bacterial Cell cluster_effects Consequences cluster_outcome Result aminoglycoside Aminoglycoside ribosome 30S Ribosomal Subunit aminoglycoside->ribosome Binds to misreading Codon Misreading ribosome->misreading inhibition Inhibition of Protein Synthesis ribosome->inhibition truncation Truncated, Non-functional Proteins misreading->truncation bactericidal Bactericidal Effect inhibition->bactericidal truncation->bactericidal

Caption: Mechanism of action of aminoglycoside antibiotics on bacterial protein synthesis.

References

A Comparative Analysis of 3-O-Demethylfortimicin A: An Aminoglycoside Antibiotic

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a statistical and mechanistic comparison of 3-O-Demethylfortimicin A (ODMF), a semi-synthetic aminoglycoside antibiotic, with its parent compound, fortimicin A, and other clinically relevant aminoglycosides. The information is intended for researchers, scientists, and drug development professionals interested in the antibacterial potential of this compound.

Comparative In Vitro Antibacterial Activity

This compound has demonstrated superior or comparable in vitro activity against a range of bacterial pathogens when compared to fortimicin A and other aminoglycosides. Notably, its enhanced potency against strains of Pseudomonas aeruginosa is a significant characteristic.[1][2][3]

The following tables summarize the comparative antibacterial activity based on available literature. Minimum Inhibitory Concentration (MIC) is a measure of the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

AntibioticPseudomonas aeruginosaEnterobacteriaceaeStaphylococcus aureusGroup D Streptococci
This compound (ODMF) High activity (reportedly ~3-fold > Fortimicin A)[1]Active in low concentrations[1]Active in low concentrations[1]Poor activity[1]
Fortimicin A Moderate activityActive in low concentrationsActive in low concentrationsPoor activity
Gentamicin High activityActive in low concentrations[1]Active in low concentrations[1]Poor activity[1]
Amikacin High activityActiveActivePoor activity
Tobramycin High activityActiveActivePoor activity

Table 1: General Comparative In Vitro Activity of this compound and Other Aminoglycosides.

Resistance Profile

An important consideration for any antibiotic is its susceptibility to bacterial resistance mechanisms. This compound, similar to fortimicin A, has shown resistance to several aminoglycoside-inactivating enzymes. However, it is susceptible to the action of 3-N-acetyltransferase-I.[1]

Experimental Protocols

The in vitro antibacterial activity data cited in the literature is primarily generated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Method for MIC Determination

This method involves preparing a series of twofold dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under controlled conditions, typically at 35°C ± 2°C for 16-20 hours.[4][5] The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacterium.

Key Steps:

  • Preparation of Antibiotic Solutions: Stock solutions of the antibiotics are prepared and serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired concentration range.

  • Inoculum Preparation: A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then further diluted to yield a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Inoculation and Incubation: The microtiter plates containing the antibiotic dilutions are inoculated with the bacterial suspension and incubated under appropriate conditions.

  • Interpretation of Results: The MIC is determined by visual inspection of the wells for turbidity. The lowest concentration showing no visible growth is the MIC.

Mechanism of Action and Signaling Pathways

As an aminoglycoside, this compound's primary mechanism of action is the inhibition of bacterial protein synthesis. This occurs through its binding to the 30S ribosomal subunit.[6][7] This interaction leads to several downstream effects that contribute to the bactericidal activity of the drug.

Inhibition of Protein Synthesis

The binding of this compound to the 16S rRNA component of the 30S ribosomal subunit interferes with the translation process in three main ways:

  • Inhibition of Initiation Complex Formation: The binding can block the formation of the initiation complex, preventing the start of protein synthesis.[8]

  • mRNA Misreading: The antibiotic can cause misreading of the mRNA codon, leading to the incorporation of incorrect amino acids into the growing polypeptide chain.[6][7] This results in the production of non-functional or toxic proteins.

  • Premature Termination: The binding can also lead to the premature termination of translation, resulting in truncated, non-functional proteins.[9][10][11][12]

The accumulation of these aberrant proteins is believed to contribute to the disruption of the bacterial cell membrane integrity and ultimately lead to cell death.

Aminoglycoside Mechanism of Action cluster_bacterium Bacterial Cell cluster_effects Effects on Protein Synthesis Aminoglycoside Aminoglycoside 30S_Subunit 30S Ribosomal Subunit Aminoglycoside->30S_Subunit Binds to 16S rRNA Inhibition Inhibition of Initiation Complex 30S_Subunit->Inhibition Misreading mRNA Misreading 30S_Subunit->Misreading Termination Premature Termination 30S_Subunit->Termination mRNA mRNA mRNA->30S_Subunit tRNA Aminoacyl-tRNA tRNA->30S_Subunit Aberrant_Proteins Aberrant/Truncated Proteins Misreading->Aberrant_Proteins Leads to Termination->Aberrant_Proteins Leads to Cell_Death Bacterial Cell Death Aberrant_Proteins->Cell_Death Contributes to

Caption: Mechanism of action of aminoglycoside antibiotics.

Experimental Workflow

The general workflow for the comparative analysis of this compound and other antibiotics involves several key stages, from initial compound synthesis to in vitro and in vivo testing.

Experimental Workflow Synthesis Synthesis of This compound and Analogs MIC_Testing In Vitro Susceptibility Testing (Broth Microdilution MIC) Synthesis->MIC_Testing Resistance_Studies Resistance Profile Analysis (Enzyme Inactivation Assays) MIC_Testing->Resistance_Studies In_Vivo_Studies In Vivo Efficacy Studies (Mouse Protection Models) MIC_Testing->In_Vivo_Studies Data_Analysis Comparative Data Analysis Resistance_Studies->Data_Analysis In_Vivo_Studies->Data_Analysis

Caption: General experimental workflow for comparative antibiotic studies.

References

Safety Operating Guide

Prudent Disposal of 3-O-Demethylfortimicin A: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Treat 3-O-Demethylfortimicin A as a hazardous chemical waste. Do not dispose of it down the drain or in regular trash. As a member of the aminoglycoside class of antibiotics, this compound requires specific disposal procedures to mitigate the risks of environmental contamination and the development of antimicrobial resistance.[1][2][3] This guide provides detailed protocols for the safe handling and disposal of this research-grade compound.

Key Disposal Principles

Due to the stable nature of aminoglycoside antibiotics, standard laboratory decontamination methods such as autoclaving are generally not sufficient for their inactivation.[1] Therefore, the primary recommended disposal route is through a licensed hazardous waste disposal service.

Operational Plan: Step-by-Step Disposal Procedure

  • Personal Protective Equipment (PPE): Before handling this compound, ensure you are wearing appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[4][5]

  • Segregation of Waste:

    • Solid Waste: Collect any solid this compound, contaminated labware (e.g., weighing boats, pipette tips), and contaminated PPE in a dedicated, clearly labeled hazardous waste container.

    • Liquid Waste: Unused stock solutions or experimental solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.[1] Do not mix with other chemical waste streams unless compatibility has been confirmed.

  • Labeling: All waste containers must be labeled with "Hazardous Waste" and the specific chemical name: "this compound". Include the approximate concentration and quantity.

  • Storage: Store the sealed waste containers in a designated, secure area away from incompatible materials, following your institution's guidelines for hazardous waste storage.

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste contractor.[4][5][6]

Quantitative Data: Physical and Chemical Properties

While specific disposal-related quantitative data such as concentration limits for drain disposal are not available and not recommended, the following physical and chemical properties of this compound are important for waste management professionals.

PropertyValue
Molecular Formula C16H33N5O6[7][8]
Molecular Weight 391.46 g/mol [7][8]
Boiling Point 626.8°C at 760 mmHg[7]
Flash Point 332.9°C[7]
Density 1.38 g/cm³[7]

Experimental Protocols

The recommended disposal procedure does not involve experimental protocols for treatment or neutralization in the lab. The primary protocol is the segregation and proper containment of the waste for professional disposal.

Mandatory Visualizations

Diagram 1: Disposal Workflow for this compound

G A This compound Waste Generated B Solid Waste (e.g., contaminated labware, PPE) A->B C Liquid Waste (e.g., unused solutions) A->C D Collect in Labeled Hazardous Waste Container (Solid) B->D E Collect in Labeled Hazardous Waste Container (Liquid) C->E F Store in Designated Secure Area D->F E->F G Arrange for Professional Disposal (EHS/Contractor) F->G G A Antibiotic Waste Generated B Is it an Aminoglycoside (e.g., this compound)? A->B C Treat as Hazardous Chemical Waste B->C Yes D Consult Institutional Guidelines for other Antibiotics B->D No E Segregate and Label for Professional Disposal C->E

References

Personal protective equipment for handling 3-O-Demethylfortimicin A

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling 3-O-Demethylfortimicin A, an aminocyclitol antibiotic effective against Gram-negative pathogens and staphylococcus.[1]

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling this compound, particularly in its powdered form.

Body AreaPPE ItemStandard/SpecificationPurpose
Hands Nitrile GlovesASTM D6319Protects against skin contact and potential allergic reactions.[3]
Eyes Safety GogglesANSI Z87.1Provides a barrier against splashes and airborne particles.[3]
Respiratory N95 Respirator or higherNIOSH-approvedPrevents inhalation of the powdered compound, especially during weighing and transfer.[4][5]
Body Laboratory CoatStandardProtects skin and personal clothing from contamination.[3]

Operational Plan: Handling and Experimental Workflow

Adherence to a strict operational plan minimizes exposure and ensures the integrity of the experiment.

Step-by-Step Handling Protocol:

  • Preparation: Before handling the compound, ensure the designated workspace (preferably a chemical fume hood or a ventilated enclosure) is clean and uncluttered.

  • Donning PPE: Put on all required PPE as listed in the table above. The proper sequence for donning PPE is typically gown, mask or respirator, goggles or face shield, and finally gloves.[6]

  • Weighing and Aliquoting:

    • Perform all weighing and handling of the powdered form of this compound within a chemical fume hood or a powder containment hood to minimize inhalation risk.

    • Use appropriate tools (e.g., anti-static spatulas) to handle the powder.

    • Close the container tightly immediately after use.

  • Solution Preparation:

    • When dissolving the compound, add the solvent slowly to the powder to avoid splashing.

    • Ensure the vessel is appropriately sized to prevent spills.

  • Post-Handling:

    • Thoroughly clean all equipment and the work surface with an appropriate solvent (e.g., 70% ethanol) followed by water.

    • Doff PPE in the correct order to prevent cross-contamination: gloves, goggles, gown, and finally the respirator.

    • Wash hands thoroughly with soap and water after removing gloves.

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling prep_area Clean Workspace don_ppe Don PPE prep_area->don_ppe weigh Weigh Compound don_ppe->weigh dissolve Prepare Solution weigh->dissolve clean Clean Workspace & Equipment dissolve->clean doff_ppe Doff PPE clean->doff_ppe wash_hands Wash Hands doff_ppe->wash_hands

Safe handling workflow for this compound.

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure laboratory safety.

Disposal Protocol:

Waste TypeDisposal Procedure
Unused Compound Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow all local, state, and federal regulations.[5]
Contaminated Labware (e.g., pipette tips, tubes) Place in a designated hazardous waste container immediately after use.
Contaminated PPE (e.g., gloves, disposable lab coat) Dispose of in a designated hazardous waste container. Do not discard in regular trash.
Liquid Waste (Solutions containing the compound) Collect in a labeled, sealed hazardous waste container. Do not pour down the drain.

Disposal Decision Tree:

G cluster_solid Solid Waste cluster_liquid Liquid Waste start Waste Generated unused_compound Unused Compound start->unused_compound contaminated_ppe Contaminated PPE start->contaminated_ppe contaminated_labware Contaminated Labware start->contaminated_labware solutions Solutions start->solutions disposal_container Hazardous Waste Container unused_compound->disposal_container contaminated_ppe->disposal_container contaminated_labware->disposal_container solutions->disposal_container

Disposal pathway for this compound waste.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.